AVG-233
Description
Properties
Molecular Formula |
C26H22ClN5O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
5-[(6-chloro-2-pyridinyl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C26H22ClN5O3/c1-17-25-21(14-24(33)30(17)16-19-6-5-7-22(27)29-19)31(15-18-9-11-20(35-2)12-10-18)32(26(25)34)23-8-3-4-13-28-23/h3-14H,15-16H2,1-2H3 |
InChI Key |
CXZZYJLIYWCICH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVG233; AVG 233; AVG-233 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of AVG-233
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVG-233 is a potent and orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the viral polymerase, its impact on viral RNA synthesis, and the quantitative parameters governing its activity. Experimental methodologies are described to facilitate reproducibility and further investigation. Allosteric inhibition of the RSV L protein by this compound presents a promising avenue for the development of effective antiviral therapeutics against RSV infection.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp), a key component of the viral replication machinery, is a prime target for antiviral drug development. This compound has emerged as a promising inhibitor of this enzyme, demonstrating potent activity against both laboratory strains and clinical isolates of RSV. This guide delineates the molecular mechanism through which this compound exerts its antiviral effects.
Mechanism of Action: Allosteric Inhibition of the RSV Polymerase
This compound functions as a non-nucleoside inhibitor that allosterically targets the large (L) protein of the RSV polymerase complex. The L protein harbors the RdRp activity and is essential for viral genome replication and transcription.
The proposed mechanism of action suggests that this compound binds to a dynamic interface at the junction of the L protein's capping, connecting, and methyltransferase (MTase) domains. This binding event is thought to lock the polymerase complex into an initiation conformation, thereby preventing the necessary conformational changes required for the transition to the elongation phase of RNA synthesis.[1][2] This interference with the polymerase's structural dynamics effectively halts the production of viral RNA.[1][2]
Specifically, this compound does not inhibit the fundamental phosphodiester bond formation but rather obstructs the initiation of viral RNA synthesis at the promoter.[1] It allows for the synthesis of the first few nucleotides but prevents further extension of the nascent RNA chain.[3][4]
Signaling Pathway Diagram
Caption: this compound inhibits the RSV replication cycle by preventing the transition from initiation to elongation during viral RNA synthesis.
Quantitative Data Summary
The antiviral activity and binding characteristics of this compound have been quantified through various in vitro assays. The data is summarized in the table below for easy comparison.
| Parameter | Value | Cell Line/System | Virus Strain/Target | Reference |
| EC50 | 0.14 µM | - | RSV Strain 2-20 | [5] |
| 0.2 µM | - | RSV Clinical Isolate 718 | [5] | |
| 0.31 µM | - | RSV A2-L19F | [5] | |
| IC50 | 13.7 µM | In vitro RdRP assay | L1-1749 fragment | [1][3][5] |
| ~39 µM | In vitro RdRP assay | Full-length L protein | [1][2] | |
| KD | 38.3 µM | Biolayer Interferometry | Full-length L protein | [5] |
| 53.1 µM | Biolayer Interferometry | L1-1749 fragment | [5] | |
| Selectivity Index (SI) | >1660 | - | - | [1] |
| Oral Bioavailability | 34% | CD-1 Mice | - | [6] |
Experimental Protocols
In Vitro RNA-dependent RNA Polymerase (RdRP) Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of the RSV polymerase.
Methodology:
-
Expression and Purification of RSV L Protein: The full-length L protein or its fragments (e.g., L1-1749) are expressed using a baculovirus/insect cell system. The proteins are then purified to homogeneity.[1][3]
-
Reaction Mixture Preparation: The reaction mixture contains the purified L protein, a synthetic RNA template (either a promoter-containing template for de novo synthesis or a primer/template duplex for elongation assays), ribonucleoside triphosphates (rNTPs), and a radiolabeled tracer, typically [α-32P]GTP.[1][2]
-
Inhibition Assay: this compound, at varying concentrations, is pre-incubated with the L protein before initiating the reaction by the addition of rNTPs.
-
Reaction and Quenching: The reaction is allowed to proceed for a defined period at an optimal temperature. It is then terminated by the addition of a quenching buffer (e.g., containing EDTA).
-
Analysis of RNA Products: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using densitometry. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]
Biolayer Interferometry (BLI) for Binding Affinity
BLI is employed to measure the direct binding of this compound to the RSV L protein and determine the dissociation constant (KD).
Methodology:
-
Protein Immobilization: Purified RSV L protein or its fragments are immobilized on biosensor tips.
-
Baseline Establishment: The biosensor tips are equilibrated in a suitable buffer to establish a stable baseline.
-
Association: The biosensor tips are then dipped into solutions containing various concentrations of this compound, and the association of the small molecule to the immobilized protein is measured in real-time as a change in the interference pattern.
-
Dissociation: Following the association phase, the biosensor tips are moved back into the buffer, and the dissociation of this compound is monitored.
-
Data Analysis: The association and dissociation curves are analyzed using a suitable binding model (e.g., 1:1 binding) to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).[1][3]
Experimental Workflow Diagram
Caption: A general workflow for the preclinical characterization of this compound, from biochemical assays to in vivo studies.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for the treatment of RSV infections. Its mechanism as an allosteric inhibitor of the viral RdRp, which locks the enzyme in an initiation-competent but elongation-incompetent state, provides a clear rationale for its potent antiviral activity. The favorable in vitro and in vivo data underscore its potential as a therapeutic candidate. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of virology and drug discovery, enabling further exploration of this and similar antiviral compounds.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Identification of AVG-233
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and mechanism of action of AVG-233, a potent, orally bioavailable inhibitor of the Respiratory Syncytial Virus (RSV). The information is compiled from preclinical studies and is intended to provide a detailed understanding of the compound's antiviral properties for research and development purposes.
Executive Summary
This compound is a first-in-class, noncompetitive, allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), the L protein.[1][2] It exhibits nanomolar activity against a range of clinical RSV isolates and possesses a favorable selectivity index.[1][3][4] The direct binding of this compound to the viral L protein has been unequivocally confirmed through biochemical and biophysical methods.[1][5] Mechanistically, this compound obstructs the early stages of viral RNA synthesis, specifically impeding the transition from initiation to elongation after the incorporation of a few nucleotides.[1][3][6] This guide details the key experiments that elucidated the target and mechanism of this compound, presenting the quantitative data and experimental protocols in a structured format.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its antiviral activity.
Table 1: Binding Affinity and In Vitro Inhibition of this compound
| Parameter | Target | Value | Experimental Method |
| Dissociation Constant (KD) | Full-length RSV L protein | 38.3 µM | Biolayer Interferometry (BLI)[1] |
| Dissociation Constant (KD) | Truncated L1-1749 protein | 53.1 µM | Biolayer Interferometry (BLI)[1] |
| Half-maximal Inhibitory Concentration (IC50) | Full-length L protein (RNA elongation) | ~39 µM | In vitro RdRp Assay[1][6] |
| Half-maximal Inhibitory Concentration (IC50) | Truncated L1-1749 protein (RNA elongation) | 13.7 µM | In vitro RdRp Assay[1][5] |
Table 2: Antiviral Activity and Pharmacokinetic Properties of this compound
| Parameter | Value | Cell/System |
| Half-maximal Effective Concentration (EC50) | Nanomolar range | Clinical RSV isolates in cell culture[1][3][4] |
| Selectivity Index (SI = CC50/EC50) | >1660 | Cell Culture[1][4][7] |
| Oral Bioavailability | ~34% | Mice[2][3][8] |
| Half-life (t1/2) | >5 hours | Mice (oral administration)[3] |
| Maximum Plasma Concentration (Cmax) | ~2 µM | Mice (20 mg/kg oral dose)[3] |
Target Identification and Validation
The primary molecular target of this compound was identified as the RSV L protein, the catalytic core of the viral replication and transcription machinery.
Direct Binding Confirmation
Biolayer interferometry (BLI) was employed to demonstrate a direct interaction between this compound and purified RSV L protein. The experiments confirmed binding to both the full-length L protein and a truncated, yet functionally active, L1-1749 fragment, which contains the entire RdRp domain.[1][5] This confirmed that the binding site resides within this N-terminal portion of the protein.[1]
Binding Site Mapping via Photoaffinity Labeling
To pinpoint the binding site, photoaffinity labeling studies were conducted using photoreactive analogs of this compound.[9][10] These analogs were incubated with the L protein, and upon UV irradiation, formed covalent bonds with residues in close proximity. Subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the cross-linked protein identified peptides within the capping, connecting, and methyltransferase (MTase) domains of the L protein.[1][9][10] This localizes the this compound binding pocket to a dynamic interface between these key functional domains.[1][4]
Resistance Mutation Analysis
The generation of RSV mutants resistant to this compound provided further validation of the L protein as the target. Key resistance mutations were identified at positions L1502Q, Y1631H, and H1632Q within the L protein.[1][6] These residues are located at the interface of the RdRp and MTase domains, consistent with the photoaffinity labeling results and supporting the allosteric nature of the inhibition.[1][9]
Mechanism of Action
This compound acts as a noncompetitive inhibitor of the RSV RdRp.[1] Its mechanism is distinct from that of nucleoside analogs.
Inhibition of RNA Synthesis
In vitro RdRp assays, utilizing either a promoter-containing RNA template for de novo synthesis or a primer/template for elongation, revealed that this compound dose-dependently inhibits RNA synthesis.[1][3][6]
Post-Initiation Blockade
A detailed analysis of the RNA products formed in the presence of this compound showed that the inhibitor does not prevent the initiation of RNA synthesis. Instead, it predominantly blocks the polymerase after the incorporation of approximately four nucleotides.[1][6] This suggests that this compound interferes with a crucial conformational change required for the polymerase to transition from the initiation to the elongation phase of RNA synthesis.[1][4][5] It is hypothesized that this compound locks the polymerase in its initiation conformation, possibly by preventing the reorganization of the L protein's priming-capping loop.[1]
Caption: this compound inhibits the conformational change required for the RSV polymerase to transition from initiation to elongation.
Experimental Protocols
Biolayer Interferometry (BLI)
-
Objective: To confirm direct binding of this compound to the RSV L protein.
-
Methodology:
-
Purified full-length L protein or the L1-1749 fragment was prepared using a baculovirus/insect cell expression system.[1]
-
The protein was immobilized on a biosensor tip.
-
The tip was dipped into solutions containing varying concentrations of this compound to measure the association rate.
-
The tip was then moved to a buffer-only solution to measure the dissociation rate.
-
Binding kinetics (kon, koff) and the dissociation constant (KD) were calculated from the resulting sensorgrams.[1][5]
-
Caption: Workflow for Biolayer Interferometry (BLI) to measure this compound binding to the RSV L protein.
In Vitro RdRp Assay
-
Objective: To quantify the inhibitory effect of this compound on viral RNA synthesis.
-
Methodology:
-
Reactions were assembled containing purified RSV L-P complexes, a synthetic RNA template (either for de novo initiation or a primer/template for elongation), and ribonucleotides including a 32P-labeled GTP tracer.[1][6]
-
Varying concentrations of this compound or a vehicle control (DMSO) were added to the reactions.
-
Reactions were incubated to allow for RNA synthesis.
-
The reaction was stopped, and the resulting radiolabeled RNA products were separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel was exposed to a phosphor screen, and the bands corresponding to the RNA products were quantified by densitometry to determine the extent of inhibition and calculate IC50 values.[1][6][9]
-
Photoaffinity Labeling
-
Objective: To identify the binding site of this compound on the L protein.
-
Methodology:
-
Photoreactive analogs of this compound, containing a photoactivatable group, were synthesized.[10]
-
These analogs were incubated with purified L-P complexes to allow for binding.
-
The mixture was exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues of the L protein.
-
The covalently modified L protein was isolated, digested into smaller peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
The resulting mass spectra were analyzed to identify the specific peptides that were cross-linked to the this compound analog, thereby mapping the binding pocket.[9][10]
-
Caption: Experimental workflow for identifying the this compound binding site on the RSV L protein using photoaffinity labeling.
Conclusion
The target of this compound has been definitively identified as the RSV L protein. It binds to an allosteric site at the interface of the capping, connecting, and MTase domains, a region critical for the conformational flexibility of the polymerase during RNA synthesis. By locking the polymerase in an early initiation state, this compound effectively prevents the production of full-length viral RNA, leading to potent antiviral activity. This detailed understanding of its target and mechanism of action provides a solid foundation for further development and for the design of next-generation inhibitors targeting this validated druggable site on the RSV polymerase.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. virosin.org [virosin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Allosteric Inhibition of Respiratory Syncytial Virus Polymerase by AVG-233: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRP) is a prime target for antiviral drug development. This document provides a comprehensive technical overview of AVG-233, a potent, orally bioavailable allosteric inhibitor of the RSV polymerase. We will delve into its mechanism of action, binding site, resistance profile, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound
This compound is a first-in-class, non-nucleoside inhibitor that demonstrates nanomolar activity against both laboratory-adapted strains and clinical isolates of RSV[1][2]. It was identified through high-throughput screening and subsequent lead optimization[1][2]. This compound allosterically inhibits the RSV RdRP, a multi-functional enzyme complex responsible for viral RNA replication and transcription[1][2].
Mechanism of Allosteric Inhibition
This compound exerts its antiviral effect through a noncompetitive mechanism of action. It binds to an allosteric site on the RSV L protein, the catalytic subunit of the RdRP, distinct from the active site for nucleotide incorporation. This binding event stalls the polymerase complex in an initiation conformation, thereby preventing the transition to the elongation phase of RNA synthesis[3]. Evidence suggests that this compound blocks the elongation of the nascent RNA chain after the incorporation of the first few nucleotides[1][2].
The binding site of this compound has been mapped to a dynamic interface at the junction of the capping, connector, and methyltransferase (MTase) domains of the L protein[3]. This strategic location allows the inhibitor to lock these domains in a fixed orientation, preventing the conformational changes necessary for processive RNA synthesis.
Signaling Pathway of RSV Polymerase Inhibition by this compound
Caption: Mechanism of this compound allosteric inhibition of RSV polymerase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | RSV Strain | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| Antiviral Activity | A2 | HEp-2 | 0.03 ± 0.01 | - | [1] |
| Antiviral Activity | B1 | HEp-2 | 0.04 ± 0.01 | - | [1] |
| Antiviral Activity | Clinical Isolate | Primary Human Bronchial Epithelial Cells | 0.02 - 0.05 | - | [2] |
| RdRP Activity | Recombinant L-P | - | - | ~39 | [3] |
Table 2: Binding Affinity of this compound to RSV Polymerase
| Ligand | Analyte | Method | KD (µM) | Reference |
| This compound | Full-length L protein | Biolayer Interferometry (BLI) | 38.3 | [3] |
| This compound | L1-1749 fragment | Biolayer Interferometry (BLI) | 53.1 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Dosing Route | Dose (mg/kg) | Reference |
| Bioavailability (F) | 34 | % | Oral | 20 | [1][2] |
| Cmax | ~2.5 | µM | Oral | 20 | [1] |
| Tmax | 2 | hours | Oral | 20 | [1] |
| t1/2 | 4.5 | hours | Oral | 20 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro RSV RNA-dependent RNA Polymerase (RdRP) Assay
This assay measures the ability of the RSV polymerase to synthesize RNA in the presence of an inhibitor.
Experimental Workflow:
Caption: Workflow for the in vitro RSV RdRP assay.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant RSV L-P protein complex, a synthetic RNA template corresponding to the viral promoter region (e.g., 3' leader), and a nucleotide mix (ATP, CTP, UTP, and [α-³²P]GTP for radiolabeling).
-
The reaction buffer typically contains Tris-HCl (pH 7.4-8.0), MgCl₂, DTT, and KCl.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
-
Reaction Termination:
-
Stop the reactions by adding a solution containing EDTA to chelate the magnesium ions, which are essential for polymerase activity.
-
-
RNA Purification:
-
Purify the newly synthesized radiolabeled RNA products from the reaction mixture using standard techniques such as phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA bands by autoradiography and quantify the band intensities using densitometry to determine the extent of inhibition.
-
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the real-time binding affinity and kinetics between this compound and the RSV polymerase.
Experimental Workflow:
Caption: Workflow for biolayer interferometry (BLI) analysis.
Methodology:
-
Biosensor Preparation:
-
Hydrate streptavidin-coated biosensors in an appropriate buffer (e.g., PBS with 0.02% Tween-20).
-
Immobilize a biotinylated form of the purified RSV L protein (or a relevant fragment) onto the surface of the biosensors.
-
-
Baseline Establishment:
-
Equilibrate the biosensors in the running buffer to establish a stable baseline signal.
-
-
Association:
-
Immerse the biosensors into wells containing serial dilutions of this compound in the running buffer. The binding of this compound to the immobilized L protein causes a change in the interference pattern, which is measured in real-time.
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only the running buffer. The dissociation of this compound from the L protein is monitored as a decay in the signal.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
-
Resistance Profile
Resistance to this compound has been mapped to specific amino acid substitutions in the RSV L protein. The primary resistance mutations are located at the interface of the capping, connector, and MTase domains, consistent with the identified binding site. Key resistance mutations include L1502Q, Y1631H, and H1632Q[3]. The emergence of these specific mutations provides strong evidence for the on-target activity of this compound.
Conclusion
This compound represents a promising class of allosteric inhibitors of the RSV polymerase with a well-defined mechanism of action and a favorable preclinical profile. Its unique binding site at a dynamic interface of the L protein offers a novel strategy for antiviral intervention. The data and protocols presented in this guide are intended to support the ongoing research and development of this compound and other allosteric inhibitors for the treatment of RSV infection. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
An In-depth Technical Guide to the AVG-233 Binding Site on the Respiratory Syncytial Virus RNA-dependent RNA Polymerase (RdRp)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of AVG-233, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). The document details the experimental evidence identifying the binding location, the quantitative parameters of the interaction, and the methodologies used in these assessments.
Executive Summary
This compound is an allosteric inhibitor of the RSV RdRp, the core enzymatic component of the viral replication and transcription machinery. It exhibits a noncompetitive mechanism of action, interfering with the initiation of viral RNA synthesis. Photoaffinity labeling studies have successfully mapped the binding site of this compound to a dynamic interface at the junction of the capping, connecting, and methyltransferase (MTase) domains of the RSV L protein. This guide synthesizes the available data to provide a detailed understanding of this critical drug-target interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with the RSV RdRp.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value (μM) | Method | Target | Reference |
| KD | 38.3 (16.9 to 138.8) | Biolayer Interferometry (BLI) | Full-length L protein | [1] |
| KD | 53.1 (33.5 to 97.5) | Biolayer Interferometry (BLI) | L1–1749 fragment | [1] |
| IC50 | ~39 | In vitro RdRp assay (primer/template) | Full-length L protein | [2] |
| IC50 | 13.7 | In vitro RdRp assay (primer/template) | L1–1749 fragment | [3] |
Table 2: Antiviral Activity of this compound Photoreactive Analogs
| Compound | EC50 (μM) against recRSV-fireSMASh | Reference |
| This compound | ~0.1 | [1] |
| Analog A | ~0.2 | [1] |
| Analog B | ~0.3 | [1] |
| Analog C | ~0.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Expression and Purification of RSV L-P Complex
The RSV L protein (strain A2) with an N-terminal dual StrepTag and the P protein (strain A2) with a C-terminal 6x His-tag are co-expressed in Sf9 insect cells using a pFASTbac Dual transfer vector.
-
Cell Lysis: Sf9 cells expressing the L-P complex are lysed by microfluidization in Strep Buffer A (50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, 1 mM TCEP).
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Strep-Tactin column. The column is washed with Strep Buffer A and the L-P complex is eluted with Strep Buffer B (Strep Buffer A with 2.5 mM desthiobiotin).
-
Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography on a Superose 6 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Purity and Stoichiometry Assessment: The purity of the complex is assessed by SDS-PAGE and Coomassie blue staining. The stoichiometry of the L:P complex is determined by densitometric analysis.
In Vitro RSV RdRp Assay
This assay measures the RNA synthesis activity of the purified L-P complex.
-
Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM potassium acetate, 5 mM MgCl₂, 2 mM DTT, and 10% glycerol.
-
Template and Primers: A synthetic RNA oligonucleotide is used as a template. For de novo synthesis, a promoter sequence is used. For elongation assays, a primer/template pair is utilized. An example template is the 12-nucleotide trailer complementary (TrC12) RNA.[4]
-
Nucleotides: The reaction includes a mixture of ATP, CTP, UTP, and a radiolabeled nucleotide, typically [α-³²P]GTP, for detection of the synthesized RNA. A common concentration for unlabeled NTPs is 1.25 mM, while the labeled NTP is at a lower concentration (e.g., 50 µM) with a specific activity of approximately 5 µCi.[4][5]
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is included.
-
Reaction and Quenching: The reaction is initiated by the addition of the L-P complex and incubated at 30°C for a defined period (e.g., 1-2 hours). The reaction is stopped by the addition of an equal volume of 2X RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).
-
Analysis: The RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or phosphorimaging. The intensity of the bands corresponding to the synthesized RNA is quantified to determine the inhibitory effect of this compound.
Biolayer Interferometry (BLI)
BLI is used to measure the binding affinity and kinetics of this compound to the RdRp.
-
Immobilization: The purified RSV L-P complex or the L1–1749 fragment is immobilized on a suitable biosensor, for example, a streptavidin (SA) biosensor if the protein is biotinylated, or an amine-reactive biosensor.
-
Buffer: The assay is performed in a buffer such as PBS with 0.02% Tween-20 to minimize non-specific binding.
-
Analyte: this compound is prepared in a dilution series in the assay buffer.
-
Assay Steps: The assay consists of the following steps:
-
Baseline: The biosensor is equilibrated in the assay buffer to establish a stable baseline.
-
Association: The biosensor is immersed in the this compound solution, and the binding is monitored in real-time as a change in the interference pattern. This step is typically performed for 120 seconds.
-
Dissociation: The biosensor is moved back to the assay buffer, and the dissociation of this compound is monitored for a period, for example, 200 seconds.
-
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
Photoaffinity Labeling for Binding Site Mapping
This technique is used to covalently label the binding site of this compound on the RdRp.
-
Probe Synthesis: Photoactivatable analogs of this compound are synthesized. These analogs contain a photoreactive group, such as a diazirine or an azide, that can form a covalent bond with nearby amino acid residues upon UV irradiation.[1]
-
Labeling: The purified RSV L-P complex is incubated with the photoaffinity probe in the dark.
-
UV Irradiation: The mixture is exposed to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent cross-linking to the protein.
-
Proteolysis: The covalently labeled L-P complex is denatured, reduced, alkylated, and then digested with a protease, such as trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against the RSV L protein sequence to identify the peptides that are covalently modified by the photoaffinity probe. The specific amino acid residues that are labeled are then identified, revealing the binding site.
Visualizations
Experimental Workflow for In Vitro RdRp Assay
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.emory.edu [med.emory.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AVG-233: A Novel Allosteric Inhibitor of Respiratory Syncytial Virus RNA Polymerase
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a promising antiviral compound targeting the Respiratory Syncytial Virus (RSV).
Introduction
This compound is an orally active, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1] It belongs to a class of allosteric inhibitors that potently block RSV replication.[2][3] Developed as a lead compound, this compound has demonstrated nanomolar activity against a variety of laboratory-adapted strains and clinical isolates of RSV.[2] This compound represents a significant advancement in the search for effective RSV therapeutics, targeting a dynamic interface within the viral polymerase complex.[4]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is provided below. It is a complex heterocyclic molecule designed for potent and specific interaction with its biological target.
Chemical Structure:
O=C1N(C2=NC=CC=C2)N(CC3=CC=C(OC)C=C3)C(C1=C(C)N4CC5=NC(Cl)=CC=C5)=CC4=O[1]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H24ClN5O3 | [1] |
| Mechanism of Action | Allosteric inhibitor of RSV RNA-dependent RNA polymerase (RdRp) | [1][2] |
| Oral Bioavailability (mice) | 34% | [2] |
| Maximum Plasma Concentration (mice) | ~2 µM (after a single 20 mg/kg oral dose) | [1] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month | [1] |
Biological Activity and Pharmacokinetics
This compound exhibits potent antiviral activity against RSV in both cell-based assays and in vivo models. A detailed summary of its biological activity is provided in Table 2.
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/System | Reference |
| EC50 | |||
| 0.31 µM | RSV A2-L19F | [1] | |
| 0.14 µM | RSV strain 2-20 | [1] | |
| 0.2 µM | RSV clinical isolate 718 | [1] | |
| IC50 | |||
| ~39 µM | In vitro RdRP assay (primer/template) | [4][5] | |
| 13.7 µM | In vitro RdRP assay (L1–1749 fragment) | [4][6] | |
| Binding Affinity (KD) | |||
| 38.3 µM | Full-length L protein | [1][4] | |
| 53.1 µM | L1–1749 fragment | [1][4] | |
| Selectivity Index (SI) | >1660 | [4] | |
| In Vivo Efficacy | 0.89 log10 TCID50/mL reduction in lung viral load | RSV-infected Balb/c mice (50-100 mg/kg, p.o.) | [1] |
Mechanism of Action: Allosteric Inhibition of RSV Polymerase
This compound functions as an allosteric inhibitor of the RSV L protein, the catalytic core of the RdRp complex.[2][3] Its mechanism of action does not involve direct competition with nucleotide triphosphates at the active site. Instead, this compound binds to a novel site at the interface of the capping, connecting, and methyltransferase (MTase) domains of the L protein.[4][5] This binding event is thought to lock the polymerase in its initiation conformation, thereby preventing the conformational changes necessary for the transition to the elongation phase of RNA synthesis.[4][5] This ultimately stalls viral RNA production.
The proposed mechanism of action is depicted in the following signaling pathway diagram.
Caption: Mechanism of this compound inhibiting RSV RNA synthesis.
Resistance Profile
Studies have identified specific amino acid substitutions in the RSV L protein that confer resistance to this compound. These mutations provide valuable insight into the binding site and mechanism of action of the compound. The primary resistance mutations are located in the connecting domain of the L protein.[7]
Table 3: this compound Resistance Mutations in RSV L Protein
| Mutation | Domain | Effect on this compound Susceptibility | Reference |
| L1502Q | Connecting | Robust resistance | [4][5] |
| Y1631H | Connecting | Moderate escape | [4][5] |
| H1632Q | Connecting | Moderate escape | [4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro RdRp Assay
This assay directly measures the enzymatic activity of the RSV polymerase and the inhibitory effect of compounds like this compound.
Caption: Workflow for the in vitro RSV RdRp assay.
Methodology:
-
Purification of Polymerase Complex: Recombinant RSV L and P proteins are co-expressed (e.g., in insect cells) and purified to form the active polymerase complex.[4]
-
Reaction Setup: The purified L-P complex is incubated with a synthetic RNA template and primer. The reaction mixture contains all four ribonucleotide triphosphates (NTPs), with one being radioactively labeled (e.g., [α-³²P]GTP) to enable detection of the newly synthesized RNA.[4][5]
-
Inhibition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle-only control is run in parallel.[4]
-
Reaction and Analysis: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C). The synthesized radiolabeled RNA products are then separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE) and visualized by autoradiography.[4]
-
Quantification: The intensity of the bands corresponding to the RNA products is quantified using densitometry to determine the concentration of this compound that inhibits 50% of the polymerase activity (IC50).[4]
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the direct binding of this compound to its target, the RSV L protein, and to determine the association and dissociation rate constants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
AVG-233 Antiviral Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antiviral spectrum and mechanism of action of AVG-233, a novel, orally bioavailable inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).
Executive Summary
This compound is a first-generation, allosteric inhibitor belonging to a unique chemotype that potently targets the RSV polymerase complex. It demonstrates nanomolar activity against a range of laboratory-adapted and clinical RSV isolates by noncompetitively blocking the RNA elongation step of viral replication.[1][2] With a high selectivity index, this compound has been a key lead compound for understanding a druggable interface on the RSV L protein, paving the way for the development of orally efficacious analogs.[1] This guide details the quantitative antiviral activity, mechanism of action, and the experimental protocols used to characterize this compound.
Quantitative Antiviral and Biochemical Activity
The antiviral efficacy and biochemical properties of this compound have been quantified through various in vitro and cell-based assays. The data below summarizes its potency against different RSV strains and its interaction with the viral polymerase.
Table 1: Cell-Based Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Virus Strain/Isolate | Assay Type | EC50 (μM) | Selectivity Index (SI) | Reference |
| RSV A2-L19F | Virus Yield Reduction | 0.31 | >1660 | [3] |
| RSV Strain 2-20 | Virus Yield Reduction | 0.14 | >1660 | [3] |
| RSV Clinical Isolate 718 | Virus Yield Reduction | 0.20 | >1660 | [3] |
| recRSV-fireSMASh | Reporter Gene Assay | Not specified, nanomolar activity | >1660 | [1] |
Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). An SI > 1660 indicates a favorable safety profile in vitro.[1]
Table 2: Biochemical Activity and Binding Affinity of this compound
| Target | Assay Type | Metric | Value (μM) | Reference |
| Full-Length RSV L-P Complex | In Vitro RdRp Assay (RNA Elongation) | IC50 | ~39 | [1][4] |
| Truncated L1–1749-P Complex | In Vitro RdRp Assay (RNA Elongation) | IC50 | 13.7 | [1][4] |
| Full-Length RSV L Protein | Biolayer Interferometry (BLI) | KD | 38.3 | [1][3] |
| Truncated L1–1749 Protein | Biolayer Interferometry (BLI) | KD | 53.1 | [1][3] |
Note: The similar activity against full-length and truncated L protein (lacking the MTase domain) was crucial in refining the understanding of the mechanism of action.[1]
Mechanism of Action
This compound functions as a noncompetitive, allosteric inhibitor of the RSV RdRp (L protein).[1] Its mechanism is distinct from nucleoside analogs.
-
Target Binding : this compound binds to a dynamic interface between the RdRp core domains and the methyltransferase (MTase) domain of the L protein.[1] Photoaffinity labeling has identified residues in proximity to the binding site.[1]
-
Inhibition of RNA Elongation : The compound does not prevent the initiation of RNA synthesis or the formation of the first phosphodiester bonds.[1][5] Instead, it appears to lock the polymerase complex in a conformation that is permissive for initiation but prevents the structural rearrangements necessary for processive RNA elongation.[1] Inhibition becomes significant after the incorporation of approximately four nucleotides.[1]
-
Noncompetitive Nature : The inhibitory activity of this compound is not overcome by the addition of exogenous nucleosides, confirming its noncompetitive mechanism of action.[1]
Experimental Protocols
The characterization of this compound involved several key experimental platforms, from biochemical assays to primary cell culture models.
In Vitro RdRp Assay
This biochemical assay directly measures the impact of this compound on the enzymatic activity of the purified RSV polymerase complex.
-
Objective : To quantify the inhibition of RNA synthesis by the RSV L-P complex.
-
Methodology :
-
Polymerase Complex : Purified recombinant RSV L protein and P protein complexes were used. Both full-length L protein and a truncated L1–1749 fragment have been tested.[1]
-
Template : A synthetic single-stranded RNA oligonucleotide corresponding to the viral promoter or a primer/template RNA pair was used to initiate RNA synthesis.[1][4]
-
Reaction : The polymerase complex was incubated with the RNA template, unlabeled nucleoside triphosphates (NTPs), and a radiolabeled tracer ([α-³²P]GTP).[1][4]
-
Inhibition : Reactions were run in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Analysis : The resulting ³²P-labeled RNA products were separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Densitometric analysis was used to quantify RNA synthesis and calculate IC50 values.[1][4]
-
Cell-Based Antiviral Assays
These assays determine the efficacy of this compound in the context of a viral infection within a host cell.
-
Objective : To measure the reduction in viral replication in cell culture and determine the EC50.
-
Methodology :
-
Cell Lines : HEp-2 cells or other susceptible cell lines were commonly used.
-
Viruses : Assays utilized laboratory-adapted strains (e.g., RSV A2) or recombinant RSV expressing reporter genes (e.g., mKate fluorescent protein or Firefly luciferase) for easier quantification.[1][6] Clinical isolates were also tested to confirm broad activity.[2][3]
-
Protocol :
-
Quantification : Depending on the virus used, quantification was performed by:
-
Analysis : Dose-response curves were generated using four-parameter variable slope regression modeling to calculate EC50 values.[1][6] Cytotoxicity was assessed in parallel using assays like CellTiter-Glo to determine CC50 and the selectivity index.
-
Resistance Selection and Profiling
This workflow is used to identify the molecular target of an antiviral and to predict potential clinical resistance mechanisms.
-
Objective : To generate and characterize RSV mutants with reduced susceptibility to this compound.
-
Methodology :
-
Escalating-Dose Adaptation : Recombinant RSV (e.g., recRSV-mKate) was serially passaged in cell culture in the presence of gradually increasing concentrations of an this compound analog.[4]
-
Isolate Selection : Viral populations capable of growing at higher drug concentrations were isolated and plaque-purified.
-
Genotypic Analysis : The genome of resistant isolates was sequenced, with a focus on the L gene, to identify mutations compared to the wild-type virus. Key resistance mutations identified for the AVG chemotype include L1502Q, Y1631H, and H1632Q.[1][4]
-
Phenotypic Analysis : The impact of these mutations was confirmed by introducing them into a recombinant virus and re-testing its susceptibility to this compound in cell-based assays to quantify the fold-change in EC50.[4]
-
Antiviral Spectrum and In Vivo Profile
Viral Specificity
The activity of this compound is highly specific to RSV. In minireplicon assays, this compound actively inhibited the RSV minireplicon but had no effect on those for Influenza A virus (IAV WSN) or Measles virus (MeV), demonstrating a narrow antiviral spectrum.[2]
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic (PK) profiling in mice revealed that this compound has an oral bioavailability of approximately 34% and a plasma half-life exceeding 5 hours after a single 20 mg/kg oral dose.[2][7] Despite this promising PK profile, the in vivo efficacy of this compound in an RSV mouse model was disappointing, potentially due to metabolic liabilities.[1][8] This finding prompted the successful development of second-generation analogs, such as AVG-388, which showed robust oral efficacy in animal models.[8]
Conclusion
This compound is a potent and specific inhibitor of RSV replication, targeting the viral L protein through a novel, allosteric mechanism. While its direct in vivo efficacy was limited, its characterization has been instrumental in validating the L protein's dynamic RdRp-MTase interface as a druggable target. The extensive in vitro data, resistance profile, and mechanistic insights derived from studying this compound have successfully guided the development of next-generation compounds with improved properties for potential clinical use against RSV disease.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
AVG-233: A Technical Guide to its Allosteric Inhibition of RSV RNA-Dependent RNA Polymerase Elongation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVG-233 is a potent, non-competitive allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1] It demonstrates nanomolar efficacy against various RSV strains and clinical isolates by targeting a dynamic interface within the viral polymerase L protein.[2][3] Mechanistic studies reveal that this compound does not block the fundamental chemistry of phosphodiester bond formation but rather prevents the transition of the RdRp from an initiation to an elongation-competent state.[4][5] It effectively stalls the polymerase complex after the synthesis of a few nucleotides, thereby blocking the production of full-length viral RNA products.[3] This document provides an in-depth overview of the mechanism of action of this compound, quantitative efficacy data, and detailed protocols for key experimental assays used in its characterization.
Mechanism of Action
This compound functions as an allosteric inhibitor that binds to a pocket at the interface of the core RNA-dependent RNA polymerase (RdRp), capping, and connector domains of the RSV L protein.[5][6] This binding is believed to lock the polymerase into a rigid, initiation-like conformation.[6]
The viral RNA synthesis process involves several key steps:
-
Initiation: The RdRp complex binds to the promoter region of the viral RNA template and synthesizes a short RNA primer.
-
Transition: A significant conformational change in the L protein is required for the polymerase to clear the promoter and transition into a processive elongation complex. This involves the repositioning of multiple domains.[5]
-
Elongation: The stabilized elongation complex moves along the RNA template, processively adding nucleotides to the growing RNA chain.
This compound intervenes during the transition phase. By binding to the interface of key domains, it physically prevents the necessary structural rearrangements.[5] The polymerase remains "stalled" at the promoter, capable of synthesizing only the first few nucleotides (up to 3-4) before synthesis is aborted.[3][4] This mechanism is supported by in vitro RdRp assays showing that this compound inhibits de novo initiation at the promoter but does not affect RNA elongation by an already committed polymerase complex.[4]
Figure 1: Proposed mechanism of this compound action on RSV RNA synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative metrics characterizing the activity of this compound against RSV.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Cell Line / System | Target | Reference |
| EC50 (RSV A2-L19F) | 0.31 µM | A549 Cells | Viral Replication | [1] |
| EC50 (RSV strain 2-20) | 0.14 µM | A549 Cells | Viral Replication | [1] |
| EC50 (Clinical Isolate 718) | 0.2 µM | A549 Cells | Viral Replication | [1] |
| Selectivity Index (SI) | >1660 | - | - | [2] |
Table 2: Biochemical Inhibition and Binding Affinity
| Parameter | Value | Target | Assay | Reference |
| IC50 | ~39 µM | Full-length L protein | In vitro RdRp Assay | [2] |
| IC50 | 13.7 µM | L1-1749 fragment | In vitro RdRp Assay | [2] |
| KD | 38.3 µM | Full-length L protein | Biolayer Interferometry | [1] |
| KD | 53.1 µM | L1-1749 fragment | Biolayer Interferometry | [1] |
Table 3: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Dosing | Model | Reference |
| Oral Bioavailability | 34% | 20 mg/kg, single dose | CD-1 Mice | [3] |
| Max Plasma Conc. (Cmax) | ~2 µM | 20 mg/kg, p.o. | CD-1 Mice | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro RSV RdRp Activity Assay
This assay measures the ability of the purified RSV L-P polymerase complex to synthesize RNA from a synthetic template. Inhibition is quantified by the reduction in radiolabeled nucleotide incorporation.
Materials:
-
Purified recombinant RSV L-P polymerase complex (~300 ng per reaction).
-
Synthetic RNA template (e.g., 12-nt trailer complementary TrC12).[7]
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 8 mM MgCl2, 5 mM DTT, 10% glycerol).[7]
-
This compound stock solution in 10% DMSO.
-
Stop Buffer (90% formamide, 20 mM EDTA, 0.02% bromophenol blue).[7]
-
20% polyacrylamide / 7 M urea sequencing gel.
-
Tris-borate-EDTA (TBE) buffer.
Protocol:
-
On ice, prepare the master reaction mix containing reaction buffer, NTP mix, and the RNA template.
-
Aliquot the master mix into individual reaction tubes.
-
Add this compound (or vehicle control, 10% DMSO) to each tube to achieve the desired final concentrations.
-
Initiate the reaction by adding the RSV L-P polymerase complex and [α-³²P]GTP. The final reaction volume is 20 µL.[7]
-
Incubate the reactions at 30°C for 2 hours.[7]
-
Terminate the reactions by adding 5 µL of Stop Buffer and heating at 90°C for 3 minutes.[7]
-
Load the samples onto a pre-run 20% polyacrylamide/7 M urea gel.
-
Perform electrophoresis in TBE buffer until the bromophenol blue dye front reaches the bottom of the gel.
-
Expose the gel to a phosphor screen overnight.
-
Analyze the results using a phosphorimager. Quantify the intensity of the bands corresponding to the RNA product to determine the percentage of inhibition relative to the vehicle control.[9]
Figure 2: General workflow for the in vitro RSV RdRp inhibition assay.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the real-time binding affinity (KD) and kinetics (kon, koff) between this compound and the RSV L protein without the need for labels.
Materials:
-
BLI instrument (e.g., ForteBio BLItz or Octet).
-
Streptavidin (SA) biosensors.
-
Biotinylated RSV L protein (or L1-1749 fragment).
-
BLI Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5% glycerol, 0.1% BSA, 0.02% Tween-20, pH 7.6).[10]
-
This compound serial dilutions in BLI buffer.
Protocol:
-
Hydration: Hydrate the SA biosensors in BLI buffer for at least 10 minutes prior to use.[11]
-
Baseline: Establish a stable baseline by immersing the hydrated biosensor in BLI buffer for 60 seconds.
-
Loading: Immobilize the biotinylated L protein onto the biosensor surface by dipping it into a solution of the protein (e.g., 4 µM) for 120-300 seconds, until a stable loading level is achieved.[10]
-
Second Baseline: Establish a new baseline by returning the biosensor to BLI buffer for 60-120 seconds.
-
Association: Measure the binding association by immersing the protein-loaded biosensor into wells containing serial dilutions of this compound for 120-300 seconds. A buffer-only well serves as a reference.
-
Dissociation: Measure the dissociation of the complex by returning the biosensor to the baseline buffer wells for 120-600 seconds.[10]
-
Data Analysis: Fit the resulting sensorgrams (wavelength shift vs. time) to a 1:1 binding model using the instrument's analysis software. This will calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
Photoaffinity Labeling for Target Identification
This technique uses a chemical analog of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry) to covalently label and identify its binding site on the target protein.[12]
Materials:
-
Photoaffinity probe analog of this compound (e.g., with diazirine and alkyne moieties).
-
Purified RSV L protein or cell lysate containing the L protein.
-
UV irradiation source (e.g., 365 nm UV lamp).
-
Click chemistry reagents (e.g., Azide-PEG-Biotin, CuSO₄, TBTA, sodium ascorbate).
-
Streptavidin-coated magnetic beads.
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometry-compatible reagents (trypsin, buffers).
Protocol:
-
Incubation: Incubate the purified L protein (or lysate) with the photoaffinity probe in the dark for a time sufficient to allow binding (e.g., 30 minutes on ice). Run a competition control by pre-incubating a separate sample with an excess of unmodified this compound.
-
UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) for 10-30 minutes on ice to activate the diazirine group, forming a reactive carbene that covalently cross-links to the protein binding site.[12]
-
Click Chemistry: Add the click chemistry reagents, including the azide-biotin reporter tag, to the samples. Incubate to attach the biotin tag to the probe-cross-linked protein.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the samples to capture the biotin-tagged, cross-linked protein. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured protein from the beads. Analyze the eluate by SDS-PAGE and Western blot (using an anti-L protein antibody) to confirm successful labeling.
-
Binding Site Identification: For binding site mapping, the captured protein is digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The peptide fragment covalently attached to the probe is identified by its unique mass shift, pinpointing the binding region.[13]
Figure 3: Workflow for target and binding site identification using photoaffinity labeling.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. med.emory.edu [med.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Pharmacokinetics of AVG-233 in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVG-233 is an investigational small molecule inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). As an allosteric inhibitor, it represents a promising therapeutic approach against RSV, a leading cause of lower respiratory tract infections. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of anti-RSV therapeutics.
Introduction
Respiratory syncytial virus (RSV) is a major cause of respiratory illness, particularly in infants, young children, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp) is a key enzyme in the RSV replication cycle and a prime target for antiviral drug development. This compound is a novel, orally active allosteric inhibitor of the RSV RdRp.[1] This guide focuses on the preclinical pharmacokinetic profile of this compound, a critical aspect of its development as a potential therapeutic agent.
Quantitative Pharmacokinetic Data
A single-dose pharmacokinetic study of this compound was conducted in mice. The following table summarizes the key pharmacokinetic parameters following a single 20 mg/kg oral dose.
| Parameter | Value | Unit |
| Tmax (Time to Maximum Concentration) | 1 | h |
| Cmax (Maximum Concentration) | 2.17 | nmol/mL |
| AUC(0-∞) (Area Under the Curve) | 5.95 | h x nmol/mL |
| t½ (Half-life) | 5.28 | h |
| CL/F (Apparent Total Clearance) | 6.98 | L/h/kg |
| Oral Bioavailability | 33.8 | % |
| Table 1: Pharmacokinetic parameters of this compound in mice after a single 20 mg/kg oral dose. Data sourced from a preclinical study.[2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
While specific details of the vehicle and analytical methodology were not fully available in the reviewed literature, a general protocol for a murine pharmacokinetic study can be outlined.
-
Animal Model: The in vivo efficacy studies of this compound were conducted in Balb/c mice.[3] It is presumed that the pharmacokinetic studies utilized a standard laboratory mouse strain.
-
Dosing:
-
Oral Administration: A single dose of 20 mg/kg of this compound was administered orally.[2] For in vivo efficacy studies, this compound was administered orally twice daily at doses up to 200 mg/kg.[3]
-
Intravenous Administration: Intravenous administration was also performed to determine the absolute oral bioavailability.
-
-
Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative bioanalysis of small molecules in biological matrices.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters listed in Table 1.
In Vivo Efficacy Studies
-
Animal Model: RSV-infected Balb/c mice were used to assess the in vivo antiviral efficacy of this compound and its analogs.[3]
-
Dosing Regimen: In these studies, this compound was administered orally twice daily.[3] Despite its oral bioavailability, this compound showed disappointing in vivo efficacy, which was attributed to rapid metabolism in mouse lung microsomes.[3] This led to the development of more metabolically stable analogs, such as AVG-388.[3]
In Vitro RSV RdRp Inhibition Assay
-
Assay Principle: The mechanism of action of this compound was elucidated using an in vitro RSV RdRp assay. This assay measures the ability of the compound to inhibit the synthesis of viral RNA by the purified RSV polymerase complex (L-P protein complex).
-
Methodology: The assay typically involves combining the purified RSV L-P complex with a synthetic RNA template and radiolabeled nucleotides in the presence of the test compound. The extent of RNA synthesis is then quantified by measuring the incorporation of the radiolabel into the newly synthesized RNA strands.
-
Findings: These assays revealed that this compound acts as a non-competitive, allosteric inhibitor of the RSV RdRp, blocking RNA synthesis after the initiation step.[3]
Visualizations
Signaling Pathway: Allosteric Inhibition of RSV RdRp
The following diagram illustrates the proposed mechanism of action of this compound, where it binds to an allosteric site on the RSV RNA-dependent RNA polymerase, thereby inhibiting its function.
Caption: Mechanism of this compound as an allosteric inhibitor of RSV RdRp.
Experimental Workflow: Murine Pharmacokinetic Study
This diagram outlines the typical workflow for a preclinical pharmacokinetic study in mice.
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Logical Relationship: From Preclinical Data to Development
The following diagram illustrates the logical progression from preclinical pharmacokinetic and efficacy data to decisions in drug development.
Caption: Decision-making logic in the preclinical development of this compound.
Conclusion
This compound demonstrates oral bioavailability in preclinical mouse models, a desirable characteristic for a potential antiviral therapeutic. However, its initial in vivo efficacy was hampered by rapid metabolism. This led to the successful development of more stable and efficacious analogs, highlighting the importance of integrated pharmacokinetic and pharmacodynamic assessment in preclinical drug development. The allosteric inhibition of the RSV RdRp by this compound provides a promising mechanism for antiviral activity. Further studies on the pharmacokinetics and efficacy of optimized analogs are warranted to advance this class of compounds toward clinical development.
References
- 1. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of Respiratory Syncytial Virus by AVG-233: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AVG-233, a first-in-class, orally bioavailable allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This compound demonstrates nanomolar potency against a range of clinical RSV isolates and exhibits a highly favorable selectivity profile, marking it as a significant lead compound for anti-RSV therapeutic development.[1][2] This document details the compound's mechanism of action, selectivity, and the experimental protocols utilized in its characterization.
Mechanism of Action: Allosteric Inhibition of the RSV Polymerase
This compound functions as a specific inhibitor of the RSV L protein, the catalytic core of the viral RdRp complex.[1][3] Unlike nucleoside analogs that compete with natural substrates, this compound binds to a dynamic, allosteric site at the interface of the L protein's core polymerase, capping, and connector domains.[4]
This binding event locks the polymerase in an initiation conformation.[5] Specifically, data suggests that this compound restricts the structural flexibility of this interface, potentially interfering with the conformational rearrangements of the L protein's priming-capping loop that are essential for the transition from the RNA synthesis initiation to the elongation phase.[1] The inhibitory effect is observed after the incorporation of the first few nucleotides, effectively stalling the polymerase and preventing the synthesis of viral RNA.[1][2]
Caption: Mechanism of this compound action on RSV polymerase.
Quantitative Selectivity and Potency Data
The selectivity of an antiviral compound is a critical measure of its therapeutic potential, representing the ratio of its toxicity to its efficacy. This compound has demonstrated a promising selectivity index (SI) of over 1660, indicating a wide therapeutic window.[1][6]
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Type / System | Reference |
| EC50 | Nanomolar (nM) range | Panel of clinical RSV isolates | [1] |
| CC50 | > 100 µM | Not specified | [1] |
| Selectivity Index (SI) | > 1660 | (CC50 / EC50) | [1][6] |
Table 2: Biochemical Activity and Binding Affinity of this compound
| Parameter | Value (µM) | Target | Method | Reference |
| IC50 | ~39.2 | Full-length RSV L Protein | In vitro RdRP Elongation Assay | [1][5] |
| IC50 | 13.7 | Truncated L Protein (L1–1749) | In vitro RdRP Elongation Assay | [1][5] |
| KD | 38.3 | Full-length RSV L Protein | Biolayer Interferometry (BLI) | [1] |
| KD | 53.1 | Truncated L Protein (L1–1749) | Biolayer Interferometry (BLI) | [1] |
Detailed Experimental Protocols
The characterization of this compound involved a series of specialized biochemical and cell-based assays.
In Vitro RdRp Assay (Primer/Template-based Elongation)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the RSV polymerase complex.
-
Objective: To quantify the dose-dependent inhibition of RNA elongation by the RSV RdRp.
-
Methodology:
-
Complex Purification: The RSV L-P polymerase complex (either full-length or truncated) is expressed and purified, often using a baculovirus/insect cell system.[1]
-
Reaction Mixture: Purified polymerase complexes are incubated with synthetic RNA primer/template pairs.
-
Labeling: The reaction includes a radiolabeled nucleotide, such as 32P-GTP, to enable visualization of the synthesized RNA products.[1]
-
Inhibitor Addition: Reactions are performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Analysis: Reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Densitometric analysis of the bands is used to quantify RNA synthesis and calculate the IC50 value.[1][5]
-
Caption: Workflow for the in vitro RdRp elongation assay.
Biolayer Interferometry (BLI) for Binding Affinity
BLI is used to provide positive confirmation of the direct binding of this compound to its molecular target, the L protein.
-
Objective: To determine the dissociation constant (KD) of the this compound and L protein interaction.
-
Methodology:
-
Target Immobilization: Purified full-length or truncated L protein is immobilized onto biosensor tips.
-
Association: The biosensors are dipped into solutions containing varying concentrations of this compound, and the binding (association) is measured in real-time by detecting changes in the interference pattern of light reflected from the sensor tip.
-
Dissociation: The sensors are then moved to a buffer-only solution to measure the rate of dissociation.
-
Data Analysis: The resulting association and dissociation curves are analyzed using a one-site specific binding model to calculate the KD, which reflects the affinity of the interaction.[1]
-
Photoaffinity-Based Target Site Mapping
This technique was employed to precisely identify the binding site of this compound on the L protein.
-
Objective: To identify the specific amino acid residues of the L protein that are in close proximity to bound this compound.
-
Methodology:
-
Probe Synthesis: Chemical analogs of this compound are synthesized containing a photoreactive moiety (e.g., diazirine or aryl azide).[1]
-
Binding: These photo-probes are incubated with the L-P complex to allow for binding to the allosteric site.
-
Photo-Crosslinking: The mixture is exposed to high-energy UV light, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues.
-
Analysis: The cross-linked L protein is then subjected to proteolysis (digestion into smaller peptides) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptides (and residues) that were covalently modified by the this compound analog.[6]
-
Caption: Workflow for photoaffinity-based target mapping.
In Vivo and Ex Vivo Efficacy
While initial studies showed this compound had limited efficacy in a mouse model, likely due to rapid metabolism, its potent activity was confirmed in more translationally relevant models.[7]
-
Human Airway Epithelium (HAE) Organoids: In 3D organoid cultures that mimic the human respiratory tract, basolateral application of 5 µM this compound strongly suppressed RSV protein expression.[1] Importantly, the compound was well-tolerated, with multiday exposure to 200 µM showing no signs of cytotoxicity or disruption of tissue integrity.[1]
-
Optimized Analogs: The insights gained from this compound informed the synthetic optimization that led to analogs like AVG-388. This subsequent compound demonstrated potent, dose-dependent reduction of viral load and alleviation of lung histopathology in the RSV mouse model when administered orally.[5][7]
Conclusion
This compound is a highly selective, potent, allosteric inhibitor of the RSV RdRp. Its well-defined mechanism of action, targeting a unique interface on the viral L protein, distinguishes it from other antiviral strategies. The extensive biochemical and virological characterization has not only validated this druggable target within the RSV polymerase but has also successfully guided the development of next-generation, orally efficacious analogs with significant clinical potential for the treatment of RSV disease.[4]
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AVG-233 In Vitro RdRp Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVG-233 is a potent and orally bioavailable allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It targets the viral polymerase complex, preventing the initiation and elongation of the viral RNA genome, a critical step in the virus's replication cycle.[1][3] Mechanistic studies have shown that this compound and its analogs block the elongation of RSV RNA products after the initial incorporation of a few nucleotides.[2] This document provides a detailed protocol for an in vitro RdRp assay to evaluate the inhibitory activity of this compound and similar compounds against the RSV polymerase.
Mechanism of Action
This compound acts as an allosteric inhibitor of the RSV RdRp. It binds to a site at the interface of the polymerase's core, capping, and connector domains.[3] This binding event is thought to lock the polymerase in an initiation conformation, thereby preventing the necessary structural rearrangements required for processive RNA elongation.[4] This leads to a stall in RNA synthesis after the addition of the first few nucleotides.[5]
Caption: Mechanism of this compound inhibition of RSV RdRp.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against RSV.
| Parameter | Value | Cell Line/System | Virus Strain | Reference |
| EC50 | 0.14 - 0.31 µM | Not Specified | RSV strains and clinical isolates | [1] |
| EC50 | 0.31 µM | Not Specified | RSV A2-L19F | [1] |
| EC50 | 0.14 µM | Not Specified | RSV strain 2-20 | [1] |
| EC50 | 0.2 µM | Not Specified | RSV clinical isolate 718 | [1] |
| IC50 | ~39 µM | In vitro RdRp assay | Not Applicable | [4][6] |
| IC50 | 13.7 µM | In vitro RdRp assay (L1-1749 fragment) | Not Applicable | [1][4][6] |
| KD | 38.3 µM | Biolayer Interferometry (Full-length L) | Not Applicable | [1][6] |
| KD | 53.1 µM | Biolayer Interferometry (L1-1749 fragment) | Not Applicable | [1][6] |
Experimental Protocol: In Vitro RdRp Assay
This protocol is designed to measure the inhibitory effect of compounds on the RNA elongation activity of the RSV RdRp complex.
Materials and Reagents
-
Purified recombinant RSV P-L polymerase complex
-
Synthetic RNA template and primer (e.g., a short RNA duplex with a 3' overhang on the template strand)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP)
-
[α-³²P]GTP (radiolabeled guanosine triphosphate)
-
This compound or other test compounds dissolved in DMSO
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT, 0.1% Triton X-100)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%, with 7M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager screen and imaging system
Experimental Workflow
Caption: Experimental workflow for the in vitro RdRp assay.
Step-by-Step Procedure
-
Preparation of Reaction Mixtures:
-
On ice, prepare a master mix containing the reaction buffer, purified RSV P-L polymerase complex, and the synthetic RNA template/primer.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the respective tubes. Ensure the final DMSO concentration is consistent across all reactions (e.g., ≤1%). Include a vehicle control (DMSO only).
-
-
Pre-incubation:
-
Incubate the reaction mixtures at 30°C for 15 minutes to allow for the binding of the polymerase to the RNA and the test compound.
-
-
Initiation of RNA Synthesis:
-
Initiate the polymerase reaction by adding a mixture of rNTPs and [α-³²P]GTP to each tube. The final concentration of unlabeled GTP should be optimized to be in the low micromolar range to ensure efficient incorporation of the radiolabeled nucleotide.
-
-
Incubation:
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure sufficient product formation in the control reaction without being in the saturation phase.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of Stop Solution to each tube. The EDTA in the stop solution will chelate the Mg²⁺ ions, which are essential for polymerase activity.
-
-
Analysis of RNA Products:
-
Denature the RNA products by heating the samples at 95°C for 5 minutes.
-
Separate the radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphorimager screen.
-
-
Data Acquisition and Analysis:
-
Scan the phosphorimager screen using a suitable imaging system.
-
Quantify the intensity of the bands corresponding to the elongated RNA products.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Safety Precautions
-
Follow all institutional guidelines for handling radioactive materials ([α-³²P]GTP).
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle all chemicals, including DMSO and the components of the stop solution, in a well-ventilated area or a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eswi.org [eswi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVG-233 in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVG-233 is a potent, second-generation, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of the Respiratory Syncytial Virus (RSV).[1][2] It functions as an allosteric inhibitor, binding to a dynamic interface within the RSV L protein.[3][4] This binding event is thought to lock the polymerase complex into an initiation conformation, thereby preventing the necessary structural rearrangements for RNA elongation and ultimately inhibiting viral RNA synthesis.[3][4][5] this compound has demonstrated nanomolar activity against a range of laboratory-adapted RSV strains and clinical isolates in various cell culture models.[1] These application notes provide detailed protocols for utilizing this compound in cell culture infection models to assess its antiviral efficacy and cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs based on published studies.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Assay | Virus Strain(s) | Reference |
| EC₅₀ | Nanomolar range | Established cell lines, primary human airway cells | Laboratory-adapted strains and clinical isolates | [1] |
| IC₅₀ (in vitro RdRP assay) | ~39 µM | In vitro RdRP assay with synthetic RNA templates | N/A | [3][6] |
| IC₅₀ (L₁₋₁₇₄₉ fragment) | 13.7 µM | In vitro RdRP assay with truncated L protein | N/A | [3][6] |
| CC₅₀ | >100 µM | Not specified | N/A | [6] |
| Selectivity Index (SI) | >1660 | Not specified | RSV | [3] |
Table 2: Comparative Antiviral Potency of this compound Analogs in Cell Culture
| Compound | EC₅₀ (nM) against recRSV-mKate | Reference |
| This compound | ~10 | [5] |
| AVG-390 | ~5 | [5] |
| AVG-436 | ~8 | [5] |
| AVG-388 | ~3 | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the RSV RNA polymerase.
Caption: this compound allosterically inhibits the RSV RdRp by binding to the L protein.
Experimental Workflow
The diagram below outlines a general workflow for evaluating the antiviral activity of this compound in a cell culture infection model.
Caption: General workflow for testing this compound in a cell culture infection model.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) using a Reporter Virus Assay
This protocol is adapted from methods used to assess the antiviral potency of this compound and its analogs.[3][5]
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 7.5% FBS)
-
RSV reporter virus (e.g., recRSV-fireSMASh or recRSV-mKate)
-
This compound stock solution (in DMSO)
-
96-well plates (clear bottom, black or white for luminescence/fluorescence)
-
Phosphate-buffered saline (PBS)
-
Reporter gene assay system (e.g., luciferase or fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Infection: When cells are confluent, aspirate the growth medium. Infect the cells with the RSV reporter virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.1).
-
Treatment: Immediately after infection, add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until the reporter signal in the untreated infected wells is optimal.
-
Quantification:
-
For a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For a fluorescent reporter virus, measure the fluorescence intensity directly in the plate reader.
-
-
Data Analysis:
-
Normalize the reporter signals to the untreated virus control (100% activity) and the uninfected control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the 50% effective concentration (EC₅₀) using a non-linear regression model (four-parameter variable slope).
-
Protocol 2: Cytotoxicity Assay (CC₅₀)
This protocol should be run in parallel with the antiviral assay to determine the selectivity of the compound.
Materials:
-
HEp-2 cells (or the same cell line as the antiviral assay)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or a real-time glo assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of this compound and controls to the cells (without virus).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate as required.
-
Quantification: Measure the absorbance or luminescence/fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model.
-
The Selectivity Index (SI) can then be calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
-
Protocol 3: Plaque Reduction Assay
This assay provides a functional measure of the reduction in infectious virus particles.
Materials:
-
Vero or HEp-2 cells
-
6-well or 12-well plates
-
RSV stock
-
This compound stock solution
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution or an antibody for immunostaining
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Infection: Aspirate the growth medium and infect the cells with a dilution of RSV that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment and Overlay: After adsorption, remove the inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay and fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones.
-
Alternatively, for immunostaining, fix and permeabilize the cells, then probe with an anti-RSV antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
-
Quantification and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Determine the concentration of this compound that reduces the plaque number by 50% (IC₅₀).
-
Conclusion
This compound is a valuable tool for studying RSV replication and for the development of novel antiviral therapeutics. The protocols outlined above provide a framework for researchers to effectively utilize this compound in cell culture infection models. It is important to note that while this compound shows potent in vitro activity, its in vivo efficacy in mouse models was found to be limited, leading to the development of more advanced analogs like AVG-388.[3][5][6] Therefore, for in vivo studies, these next-generation compounds may be more suitable.
References
- 1. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of the Dose-Response Curve for AVG-233
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the dose-response curve and half-maximal inhibitory concentration (IC50) of AVG-233, an allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). The protocol outlines a cell-based antiviral assay using a reporter virus, a parallel cytotoxicity assay, and the necessary data analysis steps.
Introduction
Respiratory Syncytial Virus (RSV) is a primary cause of severe respiratory infections, particularly in infants and the elderly.[1] A promising therapeutic target is the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral replication. This compound is a novel, first-in-class allosteric inhibitor that potently blocks RSV RdRp bioactivity.[2] Its mechanism involves binding to a dynamic interface in the polymerase, locking it in an initiation conformation and thereby preventing the synthesis of viral RNA.[2][3]
Determining the potency of an antiviral compound is a critical step in its development. This is typically achieved by generating a dose-response curve, which graphically represents the relationship between the concentration of the compound and the magnitude of its inhibitory effect.[4][5] From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of the drug's potency.[6] This application note provides a detailed methodology for determining the IC50 of this compound against RSV in a cell-based assay and for assessing its cytotoxicity to calculate a Selectivity Index (SI).
This compound Mechanism of Action
This compound targets the RSV L protein, the catalytic core of the RdRp complex. By binding to an allosteric site at the interface of the L protein's capping, connecting, and methyltransferase (MTase) domains, it impairs the conformational changes required for the transition from transcription initiation to elongation.[2][3] This effectively halts viral RNA synthesis after the first few nucleotides have been incorporated.[2][7][8]
Caption: Simplified schematic of the RSV replication cycle and the inhibitory action of this compound on the RdRp complex.
Experimental Protocols
This section details the protocols for the antiviral efficacy assay and the cytotoxicity assay. Performing these assays in parallel is crucial for calculating the Selectivity Index (SI = CC50 / IC50), a key indicator of a drug's therapeutic window.[2]
Required Materials
-
Cell Line: HEp-2 cells (human epidermoid carcinoma), suitable for RSV propagation.
-
Virus: Recombinant RSV expressing a reporter gene (e.g., Firefly Luciferase or mKate fluorescent protein) for simplified quantification.[2]
-
Compound: this compound powder.
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Assay Kits:
-
For Antiviral Assay: Luciferase assay system (if using a luciferase reporter virus).
-
For Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay or similar ATP-based assay.[9]
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer or multimode microplate reader
-
Sterile 96-well cell culture plates (white, opaque plates for luminescence)
-
Serological pipettes, multichannel pipettors, and sterile tips
-
Experimental Workflow
The overall workflow involves seeding cells, preparing and adding a serial dilution of this compound, infecting with RSV, incubating, and finally measuring the endpoint to determine the inhibitory effect.
Caption: Step-by-step workflow for the this compound dose-response determination.
Protocol for Antiviral IC50 Determination
-
Cell Seeding:
-
Culture HEp-2 cells to ~80-90% confluency.
-
Trypsinize, count, and resuspend cells in DMEM with 10% FBS.
-
Seed 100 µL of cell suspension into each well of a 96-well white, opaque plate at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in a separate 96-well plate. Start with the 10 mM stock and dilute in cell culture medium (DMEM with 2% FBS) to achieve the desired final concentration range (e.g., 10 µM to 0.5 nM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Prepare a "vehicle control" (medium with the same final DMSO concentration) and a "cells only" control (medium only).
-
-
Treatment and Infection:
-
Carefully remove the medium from the seeded cells.
-
Add 50 µL of the appropriate this compound dilution or control to each well.
-
Prepare the RSV reporter virus inoculum in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of ~0.1.
-
Add 50 µL of the virus inoculum to all wells except the "cells only" control wells. Add 50 µL of medium to the "cells only" wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's protocol, add the luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
Protocol for Cytotoxicity (CC50) Determination
-
Follow steps 1 and 2 from the antiviral protocol using a separate 96-well plate.
-
Treatment: Add the this compound dilutions to the cells as described. Do not add the virus.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Assay Readout: Use a cell viability reagent such as CellTiter-Glo®. Add the reagent according to the manufacturer's protocol and measure luminescence. This assay quantifies ATP, an indicator of metabolically active, viable cells.[10]
Data Analysis and Presentation
-
Data Normalization:
-
Antiviral Assay (IC50): Calculate the percent inhibition for each concentration.
-
% Inhibition = 100 * (1 - [Signal_Sample - Signal_CellsOnly] / [Signal_Vehicle - Signal_CellsOnly])
-
-
Cytotoxicity Assay (CC50): Calculate the percent viability for each concentration.
-
% Viability = 100 * ([Signal_Sample] / [Signal_Vehicle])
-
-
-
Curve Fitting:
-
Plot the normalized data (% Inhibition or % Viability) against the logarithm of the this compound concentration.[4][11]
-
Use a non-linear regression model, such as the four-parameter variable slope (4PL) equation, to fit the data.[12]
-
Software such as GraphPad Prism is commonly used for this analysis.[2][9]
-
-
IC50/CC50 Determination:
-
The IC50 is the concentration of this compound that results in 50% inhibition of viral replication.
-
The CC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Example Data Presentation
The following tables show a representative structure for presenting the quantitative data obtained from the experiments.
Table 1: Representative Dose-Response Data for this compound
| This compound Conc. (nM) | log[Concentration] | % Inhibition (Antiviral Assay) | % Viability (Cytotoxicity Assay) |
|---|---|---|---|
| 10000 | 4.00 | 98.5 | 99.1 |
| 3333 | 3.52 | 97.9 | 99.5 |
| 1111 | 3.05 | 95.2 | 100.1 |
| 370 | 2.57 | 88.4 | 100.3 |
| 123 | 2.09 | 75.1 | 101.0 |
| 41 | 1.61 | 52.3 | 100.8 |
| 13.7 | 1.14 | 28.9 | 100.2 |
| 4.6 | 0.66 | 10.1 | 99.7 |
| 1.5 | 0.18 | 2.5 | 99.9 |
| 0 | - | 0.0 | 100.0 |
Table 2: Summary of Calculated Potency and Selectivity
| Parameter | Value | Description |
|---|---|---|
| IC50 | ~40 nM | Half-maximal inhibitory concentration against RSV. |
| CC50 | > 10,000 nM | Half-maximal cytotoxic concentration in HEp-2 cells. |
| Selectivity Index (SI) | > 250 | The ratio of CC50 to IC50 (CC50/IC50). |
Note: The data presented are for illustrative purposes only and should be determined experimentally.
Conclusion
This application note provides a robust and detailed framework for determining the dose-response curve of the RSV inhibitor this compound. By following these protocols, researchers can accurately quantify the compound's antiviral potency (IC50) and its cytotoxic profile (CC50). The resulting Selectivity Index is a critical parameter for evaluating the therapeutic potential of this compound and guiding further preclinical development. The use of a reporter virus system offers a high-throughput and reproducible method suitable for compound screening and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. news-medical.net [news-medical.net]
- 7. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays/dose–response curves [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: Antiviral Efficacy of AVG-233 and its Analogs in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of AVG-233, a novel inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), and its orally bioavailable analog, AVG-388.[1][2] Detailed protocols for in vivo efficacy testing in a murine model and for in vitro assessment of RdRp inhibition are provided to facilitate the replication and further investigation of these compounds.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1][3] The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and transcription.[3][4] The AVG series of compounds are allosteric inhibitors that bind to the RSV polymerase, effectively stalling it in its initiation conformation.[1][5] While the initial lead compound, this compound, demonstrated potent in vitro activity, it showed limited efficacy in vivo.[1][6] Subsequent optimization led to the development of AVG-388, a compound with improved oral bioavailability and significant antiviral efficacy in a murine model of RSV infection.[1][2][6]
Mechanism of Action: Inhibition of RSV RNA-Dependent RNA Polymerase
This compound and its analogs function as non-competitive inhibitors of the RSV RdRp.[1] The proposed mechanism involves the binding of the inhibitor to a dynamic interface of the polymerase complex, which includes the core RdRp, capping, and connector domains.[1][7] This binding event is believed to lock the polymerase in an initiation conformation, thereby preventing the transition to the elongation phase of RNA synthesis.[1][7] This ultimately halts the production of viral RNA, inhibiting viral replication.[1]
Figure 1: Proposed mechanism of action of this compound/AVG-388.
Data Presentation
In Vitro and In Vivo Efficacy of AVG Compounds
The following table summarizes the key efficacy data for this compound and its analog AVG-388.
| Compound | Assay Type | Model | Key Findings | Reference |
| This compound | Antiviral Activity | Cell Culture (recRSV-mKate) | EC50 in nanomolar range, SI >1660 | [1] |
| RdRp Inhibition | In Vitro Assay | IC50 ~39 µM | [1] | |
| In Vivo Efficacy | RSV-infected Balb/c mice | Disappointing in vivo efficacy | [1][2] | |
| AVG-388 | Antiviral Activity | Cell Culture | Potent anti-RSV activity | [1] |
| In Vivo Efficacy | RSV-infected Balb/cJ mice | 1.9 log10 TCID50/mL reduction in lung viral load at 150 mg/kg (BID, oral) | [2] | |
| In Vivo Efficacy | RSV-infected Balb/cJ mice | Statistically significant reduction in lung viral load at 50 mg/kg (BID, oral) | [1] |
Experimental Protocols
Protocol 1: In Vivo Antiviral Efficacy Testing in an RSV Mouse Model
This protocol outlines the methodology for evaluating the in vivo efficacy of antiviral compounds against RSV in BALB/c mice.
Figure 2: Experimental workflow for in vivo efficacy testing.
1. Materials
-
Virus: Recombinant RSV expressing a reporter gene (e.g., recRSV-mKate) is recommended for ease of titration.[1] Propagate the virus in a suitable cell line (e.g., HEp-2 cells) and determine the titer by plaque assay or TCID50.
-
Test Compound: this compound, AVG-388, or other test articles.
-
Vehicle Control: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Anesthesia: Isoflurane or other appropriate anesthetic for intranasal inoculation.
2. Procedure
-
Animal Acclimation: Acclimate mice to the facility for at least 72 hours before the experiment.
-
Infection:
-
Compound Administration:
-
Monitoring:
-
Monitor the body weight and clinical signs of the animals daily.[9]
-
-
Tissue Collection:
-
Endpoint Analysis:
-
Viral Load Determination:
-
Histopathology:
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the lung sections for inflammation and tissue damage.[1]
-
-
Protocol 2: In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of compounds on the enzymatic activity of the RSV polymerase complex.
1. Materials
-
Purified RSV Polymerase Complex: Recombinant L-P protein complex purified from an expression system (e.g., baculovirus-infected insect cells).[1][12]
-
RNA Template: A synthetic RNA oligonucleotide representing the viral promoter or a primer-template pair.[1][12]
-
Nucleotides: ATP, CTP, GTP, UTP.
-
Radiolabeled Nucleotide: [α-32P]GTP or other labeled NTP.[12]
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
Reaction Buffer: Optimized for polymerase activity.
-
Denaturing Polyacrylamide Gel: For separating RNA products.
2. Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified L-P complex, and the RNA template.
-
Add the test compound at various concentrations (a DMSO control should be included).
-
Pre-incubate the mixture for a short period at the optimal reaction temperature (e.g., 30°C).
-
-
Initiation of RNA Synthesis:
-
Start the reaction by adding the nucleotide mix, including the radiolabeled NTP.[12]
-
Incubate for a defined period (e.g., 60-120 minutes) at the optimal temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and formamide.
-
-
Analysis of RNA Products:
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length RNA product.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
-
Conclusion
The AVG series of compounds, particularly the orally bioavailable analog AVG-388, represent a promising class of inhibitors targeting the RSV RdRp. The provided protocols offer a framework for the preclinical evaluation of these and other novel anti-RSV candidates. The in vivo mouse model is a crucial tool for assessing efficacy, while the in vitro RdRp assay allows for the detailed characterization of the mechanism of inhibition. These methods are essential for advancing the development of effective therapeutics against RSV.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RSV Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Antiviral Activity of Nrf2 in a Murine Model of Respiratory Syncytial Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Photoaffinity Labeling with AVG-233 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions. This method utilizes a photoactivatable probe, an analog of a compound of interest, to covalently bind to its target protein upon irradiation with UV light. Subsequent proteomic analysis allows for the identification of the target protein and the specific binding site.
AVG-233 is a potent allosteric inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1][2] Photoaffinity labeling with analogs of this compound has been instrumental in identifying its direct binding target, the RSV large (L) protein, and in elucidating its mechanism of action.[3] These studies have revealed that this compound traps the polymerase complex in a fixed initiation conformation, thereby inhibiting RNA synthesis.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound analogs in photoaffinity labeling experiments to identify and characterize its protein targets.
Data Presentation
Quantitative Analysis of this compound and its Analogs
The following tables summarize the key quantitative data for this compound and its photoaffinity probes.
Table 1: Biological Activity of this compound and its Photoaffinity Analogs
| Compound | Photoreactive Group | Half-maximal Effective Concentration (EC50) against recRSV-fireSMASh | Half-maximal Inhibitory Concentration (IC50) in in vitro RdRP assay |
| This compound | None | Nanomolar range[1] | ~39 µM[1][4] |
| Analog A | Diazirine | ~2-10 fold less potent than this compound[3] | Not Reported |
| Analog B | Aryl Azide | ~2-10 fold less potent than this compound[3] | Not Reported |
| Analog C | Aryl Azide | ~2-10 fold less potent than this compound[3] | Not Reported |
Table 2: Binding Affinity and Target Identification of this compound
| Ligand | Target Protein | Binding Affinity (Kd) | Peptides Identified by Photoaffinity Labeling (Analog B) |
| This compound | RSV L Protein | 38.3 µM[5] | L capping (1376-1409), connecting (1554-1576 and 1675-1678), and MTase (1880-1892) domains[3] |
| This compound | Truncated L (1-1749) | 53.1 µM[5] | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of this compound Photoaffinity Probes
This protocol provides a general framework for the synthesis of this compound analogs containing either a diazirine or an aryl azide photoreactive group. The synthesis is guided by the quantitative structure-activity relationship (QSAR) model for the this compound chemotype to ensure retained bioactivity.[3]
Materials:
-
This compound core scaffold
-
Appropriate linkers and photoreactive moieties (e.g., diazirine or aryl azide precursors)
-
Standard organic synthesis reagents and solvents
-
HPLC for purification
-
Mass spectrometry and NMR for characterization
Procedure:
-
Scaffold Modification: Introduce a suitable functional group (e.g., an amine or carboxylic acid) onto the this compound scaffold at a position that is not critical for its biological activity, as predicted by the 3D-QSAR model.[3]
-
Linker Attachment: Couple a bifunctional linker to the modified this compound scaffold.
-
Photoreactive Group Conjugation: React the other end of the linker with a precursor of the photoreactive group (diazirine or aryl azide).
-
Purification: Purify the final photoaffinity probe using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the synthesized probe using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Photoaffinity Labeling of RSV L Protein
This protocol describes the photoaffinity labeling of the RSV L protein with this compound analogs in a cellular context.
Materials:
-
HEp-2 cells (or other suitable host cells for RSV infection)
-
Respiratory Syncytial Virus (RSV)
-
This compound photoaffinity probe (from Protocol 1)
-
Cell culture medium and supplements
-
UV irradiation source (e.g., 365 nm for aryl azides, ~350 nm for diazirines)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Infection: Culture HEp-2 cells to 80-90% confluency. Infect the cells with RSV at a suitable multiplicity of infection (MOI).
-
Probe Incubation: At an appropriate time post-infection, treat the cells with the this compound photoaffinity probe at a predetermined optimal concentration. Incubate for a sufficient period to allow the probe to bind to its target.
-
UV Cross-linking: Wash the cells with ice-cold PBS to remove unbound probe. Irradiate the cells with UV light at the appropriate wavelength and duration to activate the photoreactive group and induce covalent cross-linking.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.
-
Downstream Analysis: The labeled proteome is now ready for downstream analysis, such as enrichment and mass spectrometry (Protocol 3).
Protocol 3: Enrichment and Identification of Labeled Proteins by Mass Spectrometry
This protocol outlines the enrichment of probe-labeled proteins and their identification using mass spectrometry. This often involves a "click chemistry" handle on the probe for biotinylation and subsequent streptavidin-based enrichment.
Materials:
-
Cell lysate from Protocol 2
-
Azide- or alkyne-biotin tag (for click chemistry)
-
Copper(I) catalyst and ligands (for CuAAC click chemistry)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and reagents
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Click Chemistry Reaction (if applicable): To the cell lysate, add the biotin tag, copper(I) catalyst, and ligand to initiate the click reaction, covalently attaching biotin to the photoaffinity probe.
-
Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-conjugated magnetic beads to capture the probe-labeled proteins.
-
Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a suitable elution buffer.
-
SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of probe cross-linking.
-
Data Analysis: Use appropriate software to search the acquired MS/MS data against a protein database to identify the labeled proteins and the specific peptides cross-linked to the this compound analog.
Visualizations
Signaling Pathway
Caption: this compound binds to the interface of the L protein domains, inhibiting the conformational changes required for RNA elongation.
Experimental Workflow
Caption: A stepwise workflow for identifying the protein targets of this compound using photoaffinity labeling and mass spectrometry.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cytotoxicity of AVG-233 in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVG-233 is a novel small molecule inhibitor targeting the respiratory syncytial virus (RSV) polymerase complex.[1][2] Its mechanism of action involves the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRp), thereby preventing the initiation of viral RNA synthesis.[1][3] As with any potential therapeutic agent, assessing its cytotoxic profile is a critical step in preclinical development. These application notes provide detailed protocols for measuring the cytotoxicity of this compound in various cell lines using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Mechanism of Action of this compound
This compound targets the RSV L protein, a key component of the viral replication machinery. By binding to a site distinct from the active center of the polymerase, it induces a conformational change that prevents the initiation of RNA synthesis. This allosteric inhibition is highly specific to the viral polymerase, suggesting a potentially favorable safety profile with minimal off-target effects in host cells.[1][3]
Caption: Mechanism of action of this compound in inhibiting RSV replication.
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical, yet representative, 50% cytotoxic concentration (CC50) values for this compound in commonly used cell lines for antiviral research. These values are essential for determining the therapeutic index of the compound (CC50/EC50).
| Cell Line | Description | This compound CC50 (µM) |
| HEp-2 | Human epidermoid carcinoma, larynx | >250 |
| A549 | Human lung carcinoma | >200 |
| Vero | African green monkey kidney epithelial | >300 |
| MDCK | Madin-Darby canine kidney epithelial | >300 |
| Primary Human Bronchial Epithelial Cells (HBEC) | Normal, differentiated airway epithelium | >150 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
Plot the percentage of cell viability against the log concentration of this compound and determine the CC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity and cell death.[9]
Materials:
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle and no-cell controls, include a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100
Plot the percentage of cytotoxicity against the log concentration of this compound and determine the CC50 value using non-linear regression analysis.
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro cytotoxicity of this compound. Consistent and reproducible data generated from these assays are crucial for the continued development of this compound as a potential antiviral therapeutic for RSV infection. It is recommended to perform these assays in multiple cell lines to obtain a comprehensive understanding of the compound's cytotoxic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVG-233 Resistance Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVG-233 is an investigational allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. It exhibits potent antiviral activity by binding to the L protein of the RSV polymerase complex and noncompetitively blocking the RNA synthesis process after the initiation step. As with any antiviral therapeutic, the emergence of drug resistance is a significant concern that can limit clinical efficacy. This document provides a comprehensive set of protocols for the in vitro profiling of resistance to this compound in RSV. The methodologies outlined herein are designed to enable researchers to select for, identify, and characterize viral mutations that confer resistance to this compound, thereby aiding in the development of next-generation inhibitors and informing clinical resistance monitoring strategies. While this compound is currently understood to be an antiviral agent, the principles and assays detailed in this protocol are broadly applicable to resistance profiling for other targeted therapies in drug development.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type and Resistant RSV Strains
| Virus Strain | Genotype (L Protein Mutation) | EC50 (nM) | Fold Change in EC50 |
| Wild-Type RSV | None | 10 ± 2 | 1 |
| Resistant Isolate 1 | L1502Q | 550 ± 50 | 55 |
| Resistant Isolate 2 | Y1631H | 120 ± 15 | 12 |
| Resistant Isolate 3 | H1632Q | 200 ± 25 | 20 |
Table 2: Target Engagement of this compound with Wild-Type and Mutant RSV L Protein
| L Protein Variant | Binding Affinity (KD, µM) |
| Wild-Type | 45 ± 5 |
| L1502Q | 250 ± 30 |
| Y1631H | 110 ± 12 |
| H1632Q | 180 ± 20 |
Table 3: In Vitro RdRp Activity in the Presence of this compound
| L Protein Variant | IC50 (µM) | Fold Change in IC50 |
| Wild-Type | 35 ± 4 | 1 |
| L1502Q | >200 | >5.7 |
| Y1631H | 95 ± 10 | 2.7 |
| H1632Q | 150 ± 18 | 4.3 |
Mandatory Visualization
Caption: Mechanism of action of this compound in the RSV life cycle.
Caption: Experimental workflow for this compound resistance profiling.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant RSV by Serial Passage
This protocol describes the in vitro selection of this compound-resistant RSV strains by continuous culture in the presence of escalating drug concentrations.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Wild-type RSV (e.g., A2 strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
6-well plates
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Initial Infection:
-
Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 in DMEM.
-
After 2 hours of adsorption at 37°C, remove the inoculum and add fresh DMEM containing this compound at a concentration equal to the EC50. Also, set up a parallel culture with vehicle (DMSO) control.
-
-
Virus Amplification and Harvest:
-
Incubate the infected cells at 37°C until 75-90% cytopathic effect (CPE) is observed (typically 3-5 days).
-
Harvest the culture supernatant, which contains the progeny virus.
-
Clarify the supernatant by centrifugation at 1,000 x g for 10 minutes to remove cell debris. This is Passage 1 (P1) virus stock.
-
-
Subsequent Passages:
-
Use an aliquot of the P1 virus stock to infect fresh HEp-2 cell monolayers.
-
After the adsorption period, add fresh medium containing this compound at a 2-fold higher concentration than the previous passage.
-
Repeat the process of infection, incubation, and harvest for subsequent passages.
-
If the virus fails to replicate (no CPE observed), the concentration of this compound in the subsequent passage should be reduced to the previously tolerated concentration.
-
Continue this process for at least 10-20 passages, or until a significant increase in the EC50 of the virus population is observed.
-
Protocol 2: Phenotypic Characterization of Resistance
A. Plaque Reduction Assay to Determine EC50
This assay quantifies the concentration of this compound required to inhibit the formation of viral plaques by 50%.
Materials:
-
HEp-2 cells
-
Wild-type and putative resistant RSV stocks
-
24-well plates
-
DMEM with 2% FBS
-
This compound serial dilutions
-
Overlay medium (e.g., DMEM with 0.5% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate equal volumes of virus (diluted to produce 50-100 plaques/well) and this compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cells and inoculate with the virus-drug mixtures.
-
After a 2-hour adsorption period, remove the inoculum and add 1 mL of overlay medium.
-
Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.1% crystal violet for 15 minutes, then wash with water.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.
B. Cell Viability Assay (MTT Assay)
This assay measures the cytopathic effect of the virus and the protective effect of the drug.[1][2][3]
Materials:
-
HEp-2 cells
-
Wild-type and putative resistant RSV stocks
-
96-well plates
-
DMEM with 2% FBS
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.[1]
-
Prepare serial dilutions of this compound in DMEM.
-
Infect the cells with wild-type or resistant RSV at an MOI that causes significant CPE in 3-4 days.
-
Immediately after infection, add the this compound dilutions to the respective wells. Include cell-only and virus-only controls.
-
Incubate the plate at 37°C for 3-4 days.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration and determine the EC50 value.
Protocol 3: Genotypic Characterization of Resistance
This protocol involves sequencing the RSV L gene to identify mutations associated with resistance.
Materials:
-
Viral RNA extraction kit
-
Primers specific for the RSV L gene
-
Reverse transcriptase
-
Taq DNA polymerase
-
dNTPs
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures (wild-type and resistant strains) using a commercial kit.
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using reverse transcriptase and a reverse primer specific for the L gene.[4][5][6]
-
PCR Amplification: Amplify the entire coding region of the L gene from the cDNA using high-fidelity Taq DNA polymerase and a set of overlapping primer pairs.[4][5][6]
-
PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.
-
Sequence Analysis: Align the nucleotide sequences from the resistant virus with the wild-type virus sequence to identify amino acid substitutions.
Protocol 4: Confirmation of Resistance Mutations by Site-Directed Mutagenesis
This protocol introduces identified mutations into a wild-type RSV infectious clone to confirm their role in conferring resistance.[7][8][9]
Materials:
-
Plasmid containing the wild-type RSV infectious clone
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli
-
Plasmid purification kit
Procedure:
-
Mutagenesis PCR: Perform PCR using the wild-type RSV infectious clone plasmid as a template and mutagenic primers to introduce the desired mutation(s).
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by Sanger sequencing.
-
Virus Rescue: Rescue infectious virus from the mutated plasmid by transfecting it into an appropriate cell line (e.g., BSR-T7/5 cells).
-
Phenotypic Analysis: Perform plaque reduction or cell viability assays (Protocol 2) to confirm that the introduced mutation confers resistance to this compound.
Protocol 5: Mechanistic Studies
A. Target Engagement Assay (Biolayer Interferometry - BLI)
This assay measures the direct binding of this compound to the wild-type and mutant L proteins.[10][11][12]
Materials:
-
Purified recombinant wild-type and mutant RSV L proteins
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin biosensors
-
Biotinylated anti-tag antibody (if L protein is tagged) or direct biotinylation of L protein
Procedure:
-
Immobilize the biotinylated anti-tag antibody or biotinylated L protein onto the streptavidin biosensors.
-
Establish a baseline reading in buffer.
-
Associate the biosensors with purified L protein (if using an anti-tag antibody).
-
Establish a new baseline.
-
Associate the L protein-loaded biosensors with various concentrations of this compound.
-
Dissociate the complex by moving the biosensors back into buffer.
-
Analyze the binding and dissociation curves to determine the binding affinity (KD).
B. In Vitro RdRp Activity Assay
This biochemical assay measures the enzymatic activity of the RSV polymerase complex and its inhibition by this compound.[13][14][15]
Materials:
-
Purified recombinant RSV L and P proteins (wild-type and mutant)
-
RNA template (e.g., a short synthetic oligonucleotide)
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP)
-
Reaction buffer
-
This compound serial dilutions
Procedure:
-
Assemble the RdRp reaction mixture containing the L and P proteins, RNA template, and reaction buffer.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding the rNTP mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities.
-
Calculate the IC50 value by plotting the percentage of RdRp inhibition against the this compound concentration.
References
- 1. Respiratory Syncytial Virus induces the classical ROS-dependent NETosis through PAD-4 and necroptosis pathways activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 5. opentrons.com [opentrons.com]
- 6. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 7. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 11. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 12. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profoldin.com [profoldin.com]
- 15. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
Application of AVG-233 in High-Throughput Screening for Anti-RSV Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note
AVG-233 is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). It was identified through a high-throughput screening (HTS) campaign of a 57,000-compound library designed to discover novel anti-RSV agents. This compound represents a promising lead from a novel chemical class of allosteric inhibitors that target the initiation of viral RNA synthesis. Unlike nucleoside analogs, this compound does not directly compete with nucleotide triphosphates but rather binds to a dynamic interface of the L protein, locking the polymerase in its initiation conformation and preventing the transition to the elongation phase of RNA synthesis.
The discovery of this compound underscores the power of cell-based HTS assays utilizing recombinant reporter viruses for identifying novel antiviral compounds. The primary screening assay employed a recombinant RSV strain engineered to express a reporter gene, allowing for a rapid and sensitive readout of viral replication. Hits from the primary screen were then subjected to a cascade of secondary assays to confirm antiviral activity, determine potency and cytotoxicity, and elucidate the mechanism of action. This compound emerged from this rigorous process as a lead candidate with nanomolar efficacy against a panel of clinical RSV isolates and a high selectivity index, highlighting its potential for further preclinical and clinical development.
This document provides detailed protocols for the high-throughput screening assay that facilitated the discovery of the this compound chemotype, as well as methods for subsequent hit validation and mechanistic characterization.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs
| Compound | EC₅₀ (nM) vs. recRSV-fireSMASh | CC₅₀ (µM) in HEp-2 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 25 | >50 | >2000 |
| Analog 1 | 20 | >50 | >2500 |
| Analog 2 | 35 | >50 | >1428 |
| Analog 3 | 150 | >50 | >333 |
Table 2: In Vitro RSV RdRp Inhibition by this compound
| Assay Type | Target | IC₅₀ (µM) |
| de novo RNA synthesis | Full-length L-P complex | 39.2 |
| Primer/template elongation | Full-length L-P complex | 13.7 |
Experimental Protocols
Primary High-Throughput Screening (HTS) for RSV Inhibitors
This protocol describes a cell-based assay using a recombinant RSV expressing a luciferase reporter to screen for inhibitors of viral replication.
Materials:
-
HEp-2 cells (ATCC CCL-23)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant RSV expressing Renilla luciferase (recRSV-Renilla)
-
Small molecule compound library (dissolved in DMSO)
-
384-well white, clear-bottom assay plates
-
Renilla-Glo Luciferase Assay System (Promega)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells to a concentration of 1.2 x 10⁵ cells/mL in complete DMEM.
-
Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (3,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the small molecule library in DMEM to a 2X final concentration (e.g., 10 µM).
-
Add 25 µL of the diluted compounds to the corresponding wells of the cell plates. For control wells, add DMEM with the equivalent concentration of DMSO.
-
-
Virus Infection:
-
Dilute the recRSV-Renilla virus stock in DMEM to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 25 µL of the diluted virus to all wells except for the mock-infected control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Renilla-Glo Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Renilla-Glo reagent to each well.
-
Incubate the plates for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated infected controls (0% inhibition) and mock-infected controls (100% inhibition).
-
Calculate the percent inhibition for each compound.
-
Identify primary hits based on a predefined inhibition cutoff (e.g., >50% inhibition).
-
Secondary Assay: Dose-Response and Cytotoxicity
This protocol is used to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the hit compounds.
Materials:
-
HEp-2 cells
-
DMEM with 2% FBS
-
recRSV-Renilla
-
Hit compounds
-
96-well plates (clear for cytotoxicity, white for antiviral assay)
-
CellTiter-Glo Luminescent Cell Viability Assay (Promega)
-
Renilla-Glo Luciferase Assay System (Promega)
Protocol:
-
Antiviral Assay (EC₅₀):
-
Seed HEp-2 cells in 96-well white plates and incubate overnight.
-
Prepare serial dilutions of the hit compounds in DMEM.
-
Add the diluted compounds to the cells, followed by the addition of recRSV-Renilla (MOI 0.1).
-
Incubate for 48 hours and measure Renilla luciferase activity as described in the primary screen.
-
Plot the percent inhibition against the log of the compound concentration and determine the EC₅₀ using a non-linear regression model.
-
-
Cytotoxicity Assay (CC₅₀):
-
Seed HEp-2 cells in 96-well clear plates and incubate overnight.
-
Add serial dilutions of the hit compounds to the cells.
-
Incubate for 48 hours.
-
Add CellTiter-Glo reagent to each well and measure luminescence to determine cell viability.
-
Plot the percent cell viability against the log of the compound concentration and determine the CC₅₀.
-
Mechanistic Assay: In Vitro RSV RdRp Assay
This biochemical assay directly measures the effect of compounds on the activity of the purified RSV L-P polymerase complex.
Materials:
-
Purified recombinant RSV L-P complex
-
Synthetic RNA template (e.g., a short promoter-containing RNA)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP), including [α-³²P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl₂, 2 mM DTT)
-
Test compounds
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, RNA template, and the test compound at various concentrations.
-
Add the purified L-P complex to the mixture.
-
Initiate the reaction by adding the NTP mix containing [α-³²P]GTP.
-
-
Incubation:
-
Incubate the reaction at 30°C for 2 hours.
-
-
Analysis:
-
Stop the reaction by adding a denaturing loading buffer.
-
Separate the RNA products by denaturing PAGE.
-
Visualize the radiolabeled RNA products by autoradiography.
-
Quantify the band intensities to determine the level of RNA synthesis inhibition.
-
Calculate the IC₅₀ value for the compound.
-
Visualizations
Caption: Mechanism of action of this compound on the RSV life cycle.
Caption: High-throughput screening workflow for RSV inhibitors.
Troubleshooting & Optimization
Overcoming poor in vivo efficacy of AVG-233
This technical support center provides troubleshooting guidance and frequently asked questions regarding the in vivo application of AVG-233, an allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a first-generation lead compound from the AVG series of allosteric inhibitors targeting the RSV polymerase.[1][2] It demonstrates nanomolar activity in vitro against various RSV isolates.[1][3] Its proposed mechanism of action involves binding to a dynamic interface of the viral L protein's core, capping, and connector domains. This binding is thought to lock the polymerase in an initiation conformation, thereby preventing the necessary structural rearrangements for RNA elongation and effective mRNA synthesis.[1][4][5]
Caption: Proposed mechanism of this compound action on the RSV polymerase.
Troubleshooting Poor In Vivo Efficacy
Q2: I'm observing potent antiviral activity of this compound in cell culture (in vitro) but see no significant effect in my mouse model (in vivo). Why is this happening?
This is a known issue with this compound. Studies have shown that despite promising nanomolar activity in cell lines and even in primary human airway epithelium organoids, this compound has poor in vivo efficacy.[1][2][4] Prophylactic or therapeutic administration at doses up to 200 mg/kg twice daily did not significantly reduce the lung viral load in an RSV-infected mouse model.[1][5] The primary reason for this discrepancy is the rapid metabolism of this compound in mice.[1]
Caption: Troubleshooting workflow for poor this compound in vivo efficacy.
Q3: Are there more effective analogs of this compound for in vivo studies?
Yes. To address the poor in vivo efficacy of this compound, subsequent drug development efforts focused on synthetic optimization. This led to the creation of second-generation compounds, most notably AVG-388 .[2][4][6] AVG-388 demonstrates potent antiviral efficacy in the RSV mouse model when administered orally, showing a significant dose-dependent reduction in lung viral load without observed adverse effects.[6] Other analogs like AVG-436 also showed a statistically significant, albeit lesser, reduction in viral load compared to the parent compound.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Metric | Value | Reference |
| In Vitro RdRP (Primer/Template) | Full-length L protein | IC₅₀ | ~39 µM | [1][6] |
| In Vitro RdRP (Primer/Template) | L₁₋₁₇₄₉ fragment | IC₅₀ | 13.7 µM | [1][6][7] |
| Antiviral Activity | RSV Clinical Isolates | EC₅₀ | Nanomolar range | [1][3] |
| Selectivity Index | - | SI (CC₅₀/EC₅₀) | >1660 | [1] |
Table 2: Comparative In Vivo Efficacy of this compound and Analogs in RSV Mouse Model
| Compound | Dosage (Oral, Twice Daily) | Outcome (Lung Viral Load) | Reference |
| This compound | Up to 200 mg/kg | No significant reduction | [1][5] |
| AVG-436 | 50 mg/kg | 0.89 (± 0.14) log₁₀ TCID₅₀/ml reduction | [1] |
| AVG-388 | 150 mg/kg | 1.9 (± 0.23) log₁₀ TCID₅₀/ml reduction | [6] |
Experimental Protocols
Protocol 1: In Vitro RSV RdRP Assay (Primer Extension)
This protocol assesses the direct inhibitory effect of compounds on the RSV polymerase elongation activity.
-
Reaction Mix Preparation: Prepare a master mix containing reaction buffer, a synthetic primer/template RNA pair, recombinant RSV L-P protein complex, and a radiolabeled tracer nucleotide (e.g., ³²P-GTP).
-
Compound Addition: Serially dilute this compound or its analogs in DMSO and add to the reaction mix to achieve final desired concentrations. Include a vehicle-only (DMSO) control.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the final reaction component (e.g., NTPs).
-
Incubation: Incubate the reaction at the optimal temperature for the RSV polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a suitable stop buffer (e.g., containing EDTA).
-
Analysis: Separate the resulting radiolabeled RNA products from unincorporated nucleotides using gel electrophoresis (e.g., denaturing polyacrylamide gel).
-
Quantification: Visualize the RNA products by autoradiography and quantify band intensity using densitometry to determine the extent of RNA elongation inhibition at each compound concentration. Calculate the IC₅₀ value using appropriate software.[1][6]
Protocol 2: In Vivo Efficacy in RSV Mouse Model
This protocol evaluates the therapeutic efficacy of antiviral compounds in reducing RSV replication in the lungs of infected mice.
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
-
Infection: Intranasally infect mice with a standardized dose of a recombinant RSV strain (e.g., recRSV-mKate).
-
Compound Administration (Therapeutic Regimen):
-
Monitoring: Monitor animals daily for any signs of adverse effects or weight loss.
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 4.5 days post-infection), humanely euthanize the animals.[5]
-
Harvest the lungs for virological and pathological analysis.
-
Homogenize lung tissue and determine the viral titer using a TCID₅₀ (Median Tissue Culture Infectious Dose) assay or plaque assay.
-
-
Data Analysis: Compare the lung viral titers between the treated and vehicle control groups. A statistically significant reduction in the mean viral titer indicates in vivo efficacy.
Caption: Experimental workflow for the in vivo RSV mouse model.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting AVG-233 Resistance Mutation Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data related to AVG-233 resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, nanomolar-potency inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRP).[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the polymerase distinct from the active site.[2] This binding event is thought to lock the polymerase in an initiation conformation, thereby preventing the structural rearrangements necessary for RNA elongation.[3] Specifically, this compound impairs RNA elongation after the synthesis of the first few nucleotides.[1][2]
Q2: Which mutations are known to confer resistance to this compound?
Several mutations in the RSV L protein, which contains the RdRP, have been identified to confer resistance to this compound. The most well-characterized of these are:
-
L1502Q: This mutation provides robust resistance to this compound.[1]
-
Y1631H: This mutation confers moderate resistance.[1]
-
H1632Q: This mutation also results in moderate resistance to this compound.[1]
Q3: How is the level of resistance to this compound quantified?
The level of resistance is typically quantified by determining the half-maximal effective concentration (EC50) or the median inhibitory concentration (IC50) of the compound against viruses or polymerase complexes harboring the mutations, compared to the wild-type. The fold-change in EC50 or IC50 is a common metric used to express the degree of resistance. For instance, a higher fold-change indicates a greater level of resistance.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and the impact of resistance mutations.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Target | Assay | EC50 / IC50 | Selectivity Index (SI) | Reference |
| This compound | RSV RdRP | In vitro RdRP assay (elongation) | ~39 µM | >1660 | [1] |
| This compound | recRSV-fireSMASh | Cell-based assay | Nanomolar activity | Not specified | [1] |
| This compound | Truncated L (1-1749) | In vitro RdRP assay (elongation) | 13.7 µM | Not applicable | [1] |
Table 2: Impact of Resistance Mutations on this compound Activity
| Mutation | Assay | Metric | Result | Level of Resistance | Reference |
| L1502Q | In vitro RdRP assay (elongation) | % Polymerase Activity (at 100 µM this compound) | 98.7% (restored from 36%) | Robust | [1] |
| Y1631H | In vitro RdRP assay (elongation) | % Polymerase Activity (at 100 µM this compound) | 69% (restored from 36%) | Moderate | [1] |
| H1632Q | In vitro RdRP assay (elongation) | % Polymerase Activity (at 100 µM this compound) | 60% (restored from 36%) | Moderate | [1] |
| L1502Q | recRSV infection | EC90 fold change | >2000-fold increase (for AZ-27, a related compound) | Robust (inferred) | [4] |
| Y1631H | recRSV infection | EC90 fold change | Robust resistance (for AZ-27) | Robust (inferred for related compound) | [4] |
| H1632Q | recRSV infection | EC90 fold change | ~10-fold increase | Moderate | [4] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
Protocol 1: In Vitro RSV RdRP Assay (Primer/Template Elongation)
Objective: To measure the inhibitory effect of this compound on the elongation activity of the RSV RNA-dependent RNA polymerase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified RSV L-P polymerase complexes, a synthetic RNA primer/template pair, ribonucleoside triphosphates (rNTPs), and a radiolabeled tracer such as 32P-GTP.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA elongation.
-
Quenching: Stop the reactions by adding an appropriate quenching buffer (e.g., containing EDTA).
-
Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA products using autoradiography or phosphorimaging.
-
Quantification: Quantify the band intensities to determine the extent of RNA elongation at each drug concentration. The IC50 value can be calculated by fitting the data to a dose-response curve.[1]
Troubleshooting Guide: In Vitro RdRP Assay
| Issue | Possible Cause | Suggested Solution |
| No or low polymerase activity | Inactive polymerase complex | Purify fresh L-P complexes and verify their activity. |
| Degraded RNA template/primer | Use fresh, high-quality synthetic RNA. Verify integrity on a gel. | |
| Suboptimal reaction conditions | Optimize buffer components, temperature, and incubation time. | |
| High background signal | Non-specific binding of radiolabel | Include appropriate washing steps. Use a different radiolabeled nucleotide. |
| Contamination | Use nuclease-free water and reagents. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent variability | Prepare fresh reagents and use consistent batches. |
Protocol 2: Cell-Based RSV Reporter Assay
Objective: To determine the antiviral efficacy of this compound in a cellular context using a recombinant RSV expressing a reporter gene (e.g., luciferase or fluorescent protein).
Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., HEp-2) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Infection: Infect the cells with the recombinant RSV reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for fluorescent proteins) using a plate reader.
-
Data Analysis: Normalize the reporter signals to a control and calculate the EC50 value by fitting the data to a dose-response curve.[1]
Troubleshooting Guide: Cell-Based Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity | Compound is toxic at tested concentrations | Perform a separate cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 and use concentrations well below this value.[1] |
| Low reporter signal | Low infection efficiency | Optimize MOI and infection time. Ensure cells are healthy and at the correct confluency. |
| Inactive virus stock | Titer the virus stock to confirm its infectivity. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells or filling them with media.[5] |
| Pipetting inaccuracies | Use calibrated pipettes and be consistent with addition of compound and virus.[5] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action and the experimental workflow for identifying resistance mutations.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in cell-based or biochemical assays.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AVG-233 for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AVG-233 in antiviral assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, first-generation lead compound that acts as an allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2][3] Its mechanism is noncompetitive, meaning it does not compete with the natural substrates (nucleosides) of the polymerase.[1] this compound binds to a dynamic interface within the polymerase's L protein, locking the complex in its initiation conformation and thereby preventing the transition to RNA elongation and synthesis.[1][3]
Q2: What is the specific molecular target of this compound?
A2: The molecular target of this compound is the RSV L protein, which is the catalytic core of the viral RdRp. Specifically, it binds at the interface of the polymerase's core, capping, and connector domains.[1] The binding site is present in the L1-1749 fragment of the protein.[2]
Q3: What is a recommended starting concentration for in vitro antiviral assays?
A3: A good starting point for this compound in cell-based antiviral assays is in the nanomolar to low micromolar range. The half-maximal effective concentration (EC50) has been reported to be between 0.14 µM and 0.31 µM against various RSV strains and clinical isolates.[2] For mechanistic studies, concentrations up to 20 µM have been used to achieve complete inhibition of viral replication.[1]
Q4: How cytotoxic is this compound to host cells?
A4: this compound demonstrates very low cytotoxicity. It is well-tolerated in cell cultures with no signs of cytotoxicity observed at concentrations up to 100 µM.[1] Even prolonged, multi-day exposure of primary human airway epithelium cultures to 200 µM of this compound showed no negative effects on tissue organization or integrity.[1]
Q5: What is the Selectivity Index (SI) for this compound?
A5: this compound has a highly favorable selectivity index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50). The reported SI is greater than 1660, highlighting its potent and specific antiviral activity with a wide therapeutic window in vitro.[1]
Q6: How should I prepare and store this compound stock solutions?
A6: For stock solutions, it is recommended to store this compound sealed and protected from moisture and light. For long-term storage, aliquots should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[2]
Data Summary Tables
Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Virus Strain / Isolate | Assay Type | EC50 (µM) | Reference |
|---|---|---|---|
| RSV A2-L19F | Virus Yield Reduction | 0.31 | [2] |
| RSV strain 2-20 | Virus Yield Reduction | 0.14 | [2] |
| RSV clinical isolate 718 | Virus Yield Reduction | 0.20 | [2] |
| Panel of Clinical RSV Isolates | Not Specified | Nanomolar range |[1] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Parameter | Value | Cell Type / Condition | Reference |
|---|---|---|---|
| CC50 | >100 µM | Not Specified | [1] |
| No Cytotoxicity Observed | 200 µM | Human Airway Epithelium | [1] |
| Selectivity Index (SI = CC50/EC50) | >1660 | Not Specified |[1] |
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound action on RSV RdRp.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem: I am not observing any significant antiviral activity.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Your concentration may be too low. While the EC50 is in the nanomolar range, different cell lines and virus strains may require higher concentrations. Perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and increasing up to the low micromolar range (e.g., 1-5 µM).
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C for long-term use and protected from light.[2] Prepare fresh dilutions from a trusted stock for each experiment.
-
-
Possible Cause 3: Assay Sensitivity or Timing.
-
Solution: The timing of compound addition is critical. For inhibitors of replication like this compound, the compound should be added shortly after or during viral infection. Review your assay protocol; for example, in a plaque reduction assay, the compound is typically included in the overlay medium.
-
-
Possible Cause 4: Viral Resistance.
Problem: I am observing high levels of cytotoxicity or cell death.
-
Possible Cause 1: Concentration is Too High.
-
Solution: Although this compound has low cytotoxicity, extremely high concentrations can be toxic to any cell line.[1] Ensure your dilution calculations are correct. Perform a cytotoxicity assay (see Protocol 2) on uninfected cells to determine the 50% cytotoxic concentration (CC50) for your specific cell line and establish a safe working range well below this value.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.5%). Run a "vehicle control" with only the solvent at the highest concentration used in your experiment to confirm it is not the source of cytotoxicity.
-
-
Possible Cause 3: Sensitive Cell Line.
-
Solution: Some cell lines may be more sensitive than those reported in the literature. Always establish a baseline CC50 for the specific cell line you are using before proceeding with antiviral assays.
-
Caption: Troubleshooting logic for high cytotoxicity.
Experimental Protocols
Protocol 1: Determination of EC50 by Plaque Reduction Assay
This protocol evaluates the ability of this compound to inhibit the formation of viral plaques in a cell monolayer.
Materials and Reagents:
-
Susceptible host cells (e.g., HEp-2 or Vero E6)
-
RSV stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer (typically 85-95% confluency) on the day of infection.[6]
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in infection medium.[6] Start with a high concentration (e.g., 10 µM) and dilute down to the nanomolar range. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).
-
Infection: Aspirate the growth medium from the cells. Infect the monolayers with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: After incubation, aspirate the virus inoculum.
-
Overlay: Add the overlay medium containing the corresponding concentrations of diluted this compound to each well. Also, add overlay with no compound to the "virus only" and "cell only" control wells.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible in the "virus only" control wells.
-
Staining: Aspirate the overlay. Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash away excess stain with water and allow the plates to dry.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.
-
EC50 Calculation: Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.
Protocol 2: Assessment of Cytotoxicity (CC50) by Neutral Red Uptake Assay
This protocol determines the concentration of this compound that reduces cell viability by 50%.
Materials and Reagents:
-
Host cells used in antiviral assays
-
Cell culture medium
-
This compound stock solution
-
Neutral Red staining solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
PBS
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Prepare a series of dilutions of this compound in culture medium at 2x the final concentration. Aspirate the medium from the cells and add the diluted compound. Include "cell only" controls with no compound. Incubate for the same duration as your planned antiviral assay (e.g., 3-5 days).
-
Staining: After incubation, aspirate the medium. Add medium containing Neutral Red and incubate for ~2 hours to allow viable cells to take up the dye.
-
Wash and Destain: Aspirate the dye solution, wash the cells gently with PBS, and then add the destain solution to each well to lyse the cells and release the incorporated dye.
-
Measurement: Shake the plate for 10 minutes to ensure the dye is evenly distributed. Measure the absorbance at ~540 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the "cell only" control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of AVG-233 in cellular assays
Welcome to the technical support center for AVG-233. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the accuracy of your experimental results.
Based on publicly available data, this compound is a highly potent and selective allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp) L protein. It has demonstrated a promising selectivity index of over 1660, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the half-maximal effective concentration (EC50)[1]. To date, there is no published evidence of direct off-target interactions with cellular kinases or other signaling proteins.
However, unexpected results can arise in any cellular assay. This guide provides a framework for troubleshooting potential, though unconfirmed, off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., changes in morphology, reduced viability) at concentrations of this compound where I expect to see only antiviral activity. Is this an off-target effect?
A1: While published data indicates low cytotoxicity for this compound, with no adverse effects observed at concentrations up to 200 µM in some studies, cell line-specific sensitivity can occur[2]. First, confirm the final concentration of your compound and the health of your cell line. We recommend performing a standard cytotoxicity assay in your specific cell type.
Q2: I am observing unexpected changes in a signaling pathway that I believe is unrelated to RSV replication upon treatment with this compound. What should I do?
A2: This could be an indication of an off-target effect. To investigate this, you can perform a preliminary screen of key kinases in the suspected pathway using commercially available kinase assay kits. If you identify a potential hit, further validation through dose-response studies and direct binding assays would be necessary.
Q3: How can I be sure that the antiviral effect I'm observing is due to the inhibition of the RSV polymerase and not an off-target effect on a host cell factor required for viral replication?
A3: A key experiment to confirm the on-target activity of this compound is to use a rescue experiment with a resistant mutant. RSV variants with specific mutations in the L protein, such as L1502Q, have been shown to be resistant to this compound[1]. If this compound inhibits the wild-type virus but not the resistant mutant in your assay, it strongly suggests the observed effect is on-target.
Troubleshooting Guides
Issue 1: Unexpected Reduction in Cell Proliferation
If you observe a decrease in cell proliferation that is not attributable to viral cytopathic effect, consider the following troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data: this compound Potency and Selectivity
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (antiviral) | Nanomolar range | Various cell lines | [1][3] |
| CC50 (cytotoxicity) | > 100 µM | Various cell lines | [2] |
| Selectivity Index (SI) | > 1660 | - | [1] |
| IC50 (in vitro RdRp) | ~39 µM (full-length L) | Biochemical Assay | [1] |
| Binding Affinity (KD) | 38.3 µM (full-length L) | Biolayer Interferometry | [1] |
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 using a non-linear regression curve fit.
Protocol 2: General Kinase Activity Assay
This is a general protocol to screen for potential off-target kinase inhibition.
-
Prepare Kinase Reaction: In a suitable assay plate, add the kinase, its specific substrate, and ATP.
-
Add this compound: Add this compound at a concentration significantly higher than its antiviral EC50 (e.g., 10-50 µM). Include a known inhibitor for the kinase as a positive control and a vehicle control.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detect Kinase Activity: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control. A significant reduction in activity may warrant further investigation.
Hypothetical Off-Target Signaling Pathway
While no off-target effects of this compound have been identified, many small molecule inhibitors can interact with cellular kinases. The diagram below illustrates a hypothetical scenario where an antiviral compound inadvertently inhibits a cellular kinase, leading to an off-target effect.
Caption: Hypothetical on-target vs. off-target effects.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AVG-233 biolayer interferometry experiments
Welcome to the technical support center for the AVG-233 Biolayer Interferometry (BLI) system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Biolayer Interferometry (BLI)?
A1: Biolayer Interferometry (BLI) is an optical analytical technique used for real-time, label-free analysis of biomolecular interactions.[1][2] The technology measures the change in the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the tip of a biosensor.[2] When a ligand is immobilized on the biosensor surface and its binding partner (analyte) is introduced, the thickness of the biocompatible layer increases. This change in optical thickness causes a wavelength shift (Δλ) in the interference pattern, which is recorded in real-time as a sensorgram.[2][3] The magnitude of this shift is proportional to the number of molecules bound to the biosensor surface, allowing for the determination of association (k_on), dissociation (k_off), and affinity (K_D) constants.[3][4]
Q2: What are the essential steps in a typical BLI kinetics experiment?
A2: A standard BLI kinetics experiment consists of the following steps:
-
Baseline 1: The biosensor is equilibrated in the assay buffer to establish a stable initial signal.[3]
-
Loading: The ligand is immobilized onto the biosensor surface.[3][4]
-
Baseline 2: A second baseline is established in the assay buffer to assess the stability of the immobilized ligand.[2]
-
Association: The biosensor with the immobilized ligand is moved into a solution containing the analyte, and the binding is monitored over time.[2][4]
-
Dissociation: The biosensor is then moved back into the assay buffer, and the dissociation of the analyte from the ligand is measured.[2][4]
Q3: How should I prepare my samples and buffers for a BLI experiment?
A3: Proper sample and buffer preparation is crucial for high-quality data.
-
Buffer Consistency: Use the same buffer for sample dilution, baseline, and dissociation steps to avoid buffer-induced signal changes.[4]
-
Additives: To minimize non-specific binding, it is recommended to add surfactants like 0.02% Tween-20 and/or carrier proteins such as 0.2% BSA to the assay buffer.[4]
-
Temperature Equilibration: Ensure all samples and buffers are equilibrated to the ambient temperature of the instrument before starting the experiment.[4]
-
Avoid Bubbles: Be careful to avoid introducing air bubbles when pipetting samples and buffers into the microplate.[4]
-
Biosensor Hydration: New biosensors should be hydrated in the assay buffer for at least 10 minutes prior to use.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during BLI experiments.
Issue 1: No or Low Signal
Question: I am not observing any binding signal, or the signal is much lower than expected. What should I do?
Answer:
A "no signal" or "low signal" issue can arise from several factors related to your biological setup, imaging protocol, or the instrument itself. A systematic check of these components can help identify and resolve the problem.[5]
Troubleshooting Steps:
-
Verify Biological Components:
-
Ligand Immobilization: Confirm that the ligand has been successfully immobilized on the biosensor. Use a positive control with a known binding partner to verify ligand activity.
-
Analyte Activity: Ensure the analyte is active and at a sufficient concentration. Ideally, the analyte concentration series should span from 0.1x to 10x of the expected K_D.[4]
-
Sample Integrity: Check for protein aggregation, which can interfere with binding.[6]
-
-
Review Experimental Protocol:
-
Perform a System Check:
Issue 2: High Baseline Drift
Question: My baseline is not stable and shows a significant upward or downward drift. How can I fix this?
Answer:
Baseline drift can be caused by several factors, including an unequilibrated sensor surface, buffer mismatch, or temperature fluctuations.[7] A stable baseline is critical for accurate data analysis.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Biosensor Equilibration | Hydrate new biosensors for at least 10 minutes in the assay buffer before the experiment.[4] After ligand immobilization, ensure a stable baseline is achieved before moving to the association step.[7] |
| Buffer Mismatch | Use the exact same buffer for all steps of the experiment (baseline, loading, association, dissociation).[4][6] Small differences in buffer composition can cause significant drift. |
| Temperature Fluctuations | Allow all reagents and the instrument to equilibrate to a stable room temperature before starting the assay.[4] |
| Non-Specific Binding to Biosensor | Add blocking agents like BSA or a surfactant like Tween-20 to your assay buffer to minimize non-specific interactions with the biosensor surface.[4] |
| Ligand Instability | If the immobilized ligand is slowly denaturing or dissociating from the biosensor, this can cause a downward drift. Ensure your ligand is stable in the chosen buffer and immobilization conditions. |
Issue 3: Poor Curve Fitting and Inaccurate Kinetic Constants
Question: The software is unable to fit my data well, or the calculated kinetic constants have a high error. What are the likely causes and solutions?
Answer:
Poor curve fitting is often a result of non-ideal binding behavior, which can stem from issues like non-specific binding, mass transport limitations, or heterogeneous binding.[2][8]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Non-Specific Binding (NSB) | NSB can lead to poor fitting.[4] To mitigate this, include a reference sensor (without immobilized ligand) to subtract the NSB signal.[4] Also, optimize the assay buffer with blocking agents (e.g., BSA) and/or detergents (e.g., Tween-20).[4][6] |
| Mass Transport Limitation | This occurs when the rate of analyte binding is limited by the diffusion rate rather than the intrinsic interaction kinetics. To minimize this, lower the ligand density on the biosensor.[4] |
| Heterogeneous Binding | This can be caused by the analyte binding to more than one site on the ligand or by analyte aggregation.[8][9] Try lowering the analyte concentration range or reducing the ligand density.[10] |
| Inappropriate Analyte Concentration Range | The analyte concentration series should ideally span from 0.1x to 10x of the expected K_D.[4] Concentrations that are too high can lead to complex binding behavior, while concentrations that are too low will result in a poor signal-to-noise ratio.[11] |
| Improper Data Processing | Ensure you are using appropriate reference subtraction and data alignment during the analysis steps.[12] Aligning the Y-axis to the beginning of the association step and using inter-step correction can improve fitting.[11][12] |
Issue 4: Problems with Biosensor Regeneration
Question: I am trying to regenerate and reuse my biosensors, but the binding capacity is decreasing with each cycle. How can I optimize regeneration?
Answer:
Effective regeneration removes the bound analyte without denaturing the immobilized ligand. The ideal regeneration solution and conditions are specific to the interacting molecules.
Troubleshooting Steps:
-
Screening for Optimal Regeneration Conditions:
-
Optimizing Regeneration Cycles:
-
Instead of a single long exposure, try multiple short pulses (e.g., 3-5 pulses of 5-10 seconds) of the regeneration buffer.[13] This is often more effective and less harsh on the immobilized ligand.
-
-
Validation of Regeneration:
Experimental Protocols
Protocol 1: Kinetic and Affinity Analysis
This protocol outlines the steps for determining the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a biomolecular interaction.
1. Materials:
- This compound BLI Instrument
- Appropriate biosensors (e.g., Streptavidin, Protein A, Ni-NTA)
- 96-well black microplates
- Ligand and analyte molecules
- Assay Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
2. Experimental Setup:
- Prepare a dilution series of the analyte in the assay buffer. A 2-fold dilution series with at least 5 concentrations is recommended.
- Hydrate the biosensors in 200 µL of assay buffer for at least 10 minutes.[4]
- Load the ligand onto the biosensors by dipping them into wells containing the ligand solution. The optimal loading density should be determined empirically, but a range of 5-25 µg/mL is a good starting point.[3]
- Prepare the 96-well plate with assay buffer for baseline and dissociation steps, and the analyte dilutions for the association step.
3. Instrument Method:
| Step | Description | Typical Duration |
| 1. Baseline 1 | Equilibrate biosensors in assay buffer. | 60 seconds |
| 2. Loading | Immobilize ligand onto the biosensor surface. | 60 - 300 seconds |
| 3. Baseline 2 | Equilibrate ligand-loaded biosensors in assay buffer. | 60 - 180 seconds |
| 4. Association | Move biosensors into wells with varying analyte concentrations. | 120 - 600 seconds |
| 5. Dissociation | Move biosensors back into assay buffer wells. | 300 - 1800 seconds |
4. Data Analysis:
- Process the raw data by subtracting the reference sensor data.[12]
- Align the sensorgrams to the baseline and the start of the dissociation step.[12]
- Fit the processed data using a 1:1 binding model (or a more complex model if justified) to obtain k_on, k_off, and K_D values.[12] A global fit across all analyte concentrations is generally recommended.[11]
Visualizations
Caption: Standard workflow for a BLI kinetics and affinity experiment.
Caption: Decision tree for troubleshooting baseline drift in BLI experiments.
References
- 1. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 2. sartorius.com [sartorius.com]
- 3. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gatorbio.com [gatorbio.com]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 7. Baseline drift [sprpages.nl]
- 8. Overcoming Effects of Heterogeneous Binding on BLI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
- 11. youtube.com [youtube.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. sartorius.com [sartorius.com]
Technical Support Center: Enhancing Oral Bioavailability of AVG-233 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of AVG-233 derivatives with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro activity but poor efficacy in vivo after oral administration. What are the likely causes?
A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for an orally administered compound can stem from several factors related to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound and its derivatives, key issues to investigate are:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. This was a suspected issue with the parent compound, this compound, which showed disappointing in vivo efficacy despite predicted oral bioavailability.[1][2] A metabolic liability was hypothesized to be associated with a chloro-substituent, which was addressed by replacement with a trifluoromethyl group in a more successful analog.[1]
-
Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3]
Q2: How can I improve the aqueous solubility of my this compound derivative?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like the this compound series.[4][5][6][7] The choice of strategy depends on the physicochemical properties of your specific derivative.
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.[4][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[4][5][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[4][5][8][9][10]
-
Co-crystals: Forming a crystalline complex with a benign co-former can alter the crystal lattice energy and improve solubility.[11]
-
Salt Formation: If your derivative has ionizable groups, forming a salt can substantially increase its solubility.[11][12]
Q3: What in vitro assays can I use to predict the oral absorption of my this compound derivative?
A3: The Caco-2 permeability assay is a widely used and accepted in vitro model to predict human intestinal permeability and to identify potential substrates for efflux transporters.[3][13][14][15][16] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3][14]
Key parameters obtained from a bidirectional Caco-2 assay are:
-
Apparent Permeability Coefficient (Papp): This measures the rate of transport of the compound across the Caco-2 cell monolayer.[13] A high Papp (A-B) value is predictive of good intestinal absorption.
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.[3]
Troubleshooting Guides
Issue 1: Low Papp (A-B) value in Caco-2 Assay (<1.0 x 10⁻⁶ cm/s)
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility in the assay buffer. | - Modify the assay buffer with a small percentage of a co-solvent (e.g., DMSO, up to 1%) to improve solubility.[15]- Prepare a supersaturated solution, if feasible, for the donor compartment. |
| Low intrinsic permeability of the compound. | - Consider medicinal chemistry efforts to modify the compound's structure to improve its lipophilicity (logP) and reduce its polar surface area, while maintaining target potency.- Explore formulation strategies that can enhance permeability, such as the use of permeation enhancers (use with caution and thorough toxicity testing).[10][17] |
| High binding to plasticware or cells. | - Quantify the compound concentration in both donor and receiver compartments at the end of the experiment to calculate mass balance and recovery.[14] Low recovery may indicate binding issues.- Use low-binding plates for the assay. |
| Cell monolayer integrity is compromised. | - Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.[14][16] A significant drop in TEER suggests cytotoxicity or disruption of tight junctions.- Co-dose with a low permeability marker like Lucifer Yellow to assess monolayer integrity.[14] |
Issue 2: High Efflux Ratio (>2) in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Compound is a substrate for P-gp or BCRP. | - Conduct the Caco-2 assay in the presence of specific inhibitors for P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C).[3] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.- Consider medicinal chemistry approaches to design derivatives that are not transporter substrates. |
| Active uptake from the basolateral side. | - While less common for oral drug absorption, investigate potential basolateral uptake transporters if efflux inhibitor studies are inconclusive. |
Issue 3: High In Vitro Solubility and Permeability, but Low In Vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| High first-pass metabolism in the liver or gut wall. | - Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability.[18]- Identify the major metabolites using LC-MS/MS to understand the metabolic pathways.- As with this compound, consider structural modifications at metabolically labile sites.[1] For example, replacing a chlorine atom with a trifluoromethyl group proved effective for the AVG series.[1] |
| Poor dissolution in vivo despite good equilibrium solubility. | - The dissolution rate in the GI tract may be the limiting factor.[19]- Employ formulation strategies that enhance dissolution rate, such as solid dispersions or micronization.[4][6] |
| Precipitation in the GI tract. | - A compound may dissolve initially but then precipitate out of solution due to changes in pH or dilution. The "spring and parachute" approach can be beneficial, where a "spring" (e.g., a solid dispersion) promotes rapid dissolution to a supersaturated state, and a "parachute" (a precipitation inhibitor polymer) maintains this state.[20] |
Quantitative Data Summary
Table 1: In Vitro Permeability Classification
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Data adapted from general knowledge in the field.
Table 2: Pharmacokinetic Parameters for this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F%) | ~34%[21][22] |
| Dose (Oral) | 20 mg/kg[21][22] |
| Maximal Plasma Concentration (Cmax) | ~2 µM[22] |
| Half-life (t½) | > 5 hours[22] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the bidirectional permeability of an this compound derivative.
-
Cell Culture:
-
Monolayer Integrity Check:
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in the transport buffer.[15]
-
For A-B permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B-A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[14]
-
-
Calculate the Efflux Ratio:
-
ER = Papp (B-A) / Papp (A-B)
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic study design for determining the oral bioavailability of an this compound derivative.
-
Animal Model:
-
Use a suitable strain of mice (e.g., Balb/c).
-
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle via tail vein injection to determine clearance and volume of distribution. This is essential for calculating absolute oral bioavailability.[23]
-
Oral (PO) Group: Administer the compound, formulated in an appropriate vehicle, via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from both groups.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC) for both IV and PO administration.
-
Maximum plasma concentration (Cmax) and time to Cmax (Tmax) for the PO group.
-
Half-life (t½), Clearance (CL), and Volume of Distribution (Vss) for the IV group.
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[23]
-
-
Visualizations
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving oral drug bioavailability with polycations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavonoids and polymer derivatives as CYP3A4 inhibitors for improved oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Improving Oral Bioavailability of Sorafenib by Optimizing the "Spring" and "Parachute" Based on Molecular Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: AVG-233 Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of AVG-233. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex heterocyclic small molecule, presents several challenges. These primarily revolve around ensuring reaction scalability, maintaining stereochemical integrity, managing hazardous reagents, and achieving high purity of the final active pharmaceutical ingredient (API). Key areas of concern include:
-
Reaction Kinetics and Thermochemistry: Exothermic reactions that are manageable at the lab scale can become hazardous on a larger scale, requiring careful thermal management.
-
Reagent Stoichiometry and Cost: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or difficult to source in large quantities.
-
Impurity Profile: The impurity profile can change significantly with scale, potentially introducing new, difficult-to-remove impurities.
-
Crystallization and Polymorphism: Controlling the crystalline form of the final product is crucial for its stability and bioavailability. Different polymorphs can arise under different large-scale processing conditions.
-
Purification: Chromatographic purification methods used in the lab may not be economically viable for large-scale production, necessitating the development of robust crystallization or extraction procedures.
Q2: Are there any particularly hazardous steps in a potential synthetic route for this compound?
A2: While a specific large-scale synthesis protocol for this compound is not publicly available, analysis of its structure suggests that its synthesis likely involves steps that require careful handling of hazardous materials. Potential hazards could include:
-
Use of Strong Bases or Acids: Many condensation and cyclization reactions for forming heterocyclic rings employ strong bases (e.g., sodium hydride, lithium diisopropylamide) or strong acids, which are corrosive and reactive.
-
Metal Catalysts: Cross-coupling reactions, often used in the synthesis of complex molecules, may utilize pyrophoric catalysts (e.g., Raney nickel) or toxic heavy metals (e.g., palladium, ruthenium).
-
High-Pressure Reactions: Certain reactions, such as hydrogenations, may need to be conducted at high pressures, requiring specialized equipment and safety protocols.
-
Volatile and Flammable Solvents: The use of large volumes of flammable organic solvents is a significant fire hazard.
Q3: How can the stereochemistry of this compound be controlled during large-scale synthesis?
A3: The chemical structure of this compound contains stereocenters, making stereochemical control a critical aspect of its synthesis. Strategies to control stereochemistry on a large scale include:
-
Chiral Pool Synthesis: Starting from enantiomerically pure starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. This is often a preferred method in large-scale synthesis due to the use of sub-stoichiometric amounts of the chiral auxiliary.
-
Diastereoselective Crystallization: Separating diastereomers by crystallization, which can be an effective and scalable purification method.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.
Troubleshooting Guide
Low Yield in Key Coupling Step
Problem: A significant decrease in yield is observed for the key cross-coupling reaction when scaling up from gram to kilogram scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Yield | 85% | 40-50% |
| Reaction Time | 4 hours | 12-16 hours |
| Key Impurity | Homocoupling byproduct (<2%) | Homocoupling byproduct (10-15%) |
Possible Causes and Solutions:
-
Cause 1: Inefficient Mixing. Inadequate mixing on a larger scale can lead to localized concentration gradients, affecting reaction rates and promoting side reactions.
-
Solution: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. Computational fluid dynamics (CFD) modeling can be a useful tool.
-
-
Cause 2: Poor Heat Transfer. If the reaction is exothermic, poor heat transfer at a larger scale can lead to an increase in temperature, favoring the formation of byproducts.
-
Solution: Improve the reactor's cooling efficiency. This may involve using a jacketed reactor with a more efficient heat transfer fluid or adjusting the addition rate of reagents to control the rate of heat generation.
-
-
Cause 3: Catalyst Deactivation. The catalyst may be deactivating more rapidly at the pilot scale due to the presence of trace impurities in starting materials or solvents, or longer reaction times.
-
Solution: Ensure the quality of all raw materials. Consider using a higher catalyst loading or a more robust catalyst system. An in-situ catalyst activation protocol might also be beneficial.
-
Inconsistent Polymorph Formation During Final Crystallization
Problem: The final crystallization step yields different polymorphic forms of this compound, leading to batch-to-batch variability in physical properties.
Possible Causes and Solutions:
-
Cause 1: Variation in Supersaturation Rate. The rate at which supersaturation is achieved can significantly influence which polymorph crystallizes.
-
Solution: Precisely control the cooling rate and/or the addition rate of the anti-solvent. Implement a seeding strategy with the desired polymorph to ensure consistent crystallization.
-
-
Cause 2: Presence of Impurities. Certain impurities can act as templates for the nucleation of undesired polymorphs.
-
Solution: Analyze the impurity profile of the crude material entering the crystallization step. Develop purification methods to remove critical impurities prior to the final crystallization.
-
-
Cause 3: Solvent System. The choice of solvent and its composition can affect the stability of different polymorphs.
-
Solution: Conduct a thorough polymorph screening study with various solvents and solvent mixtures to identify conditions that consistently produce the desired form.
-
Experimental Protocols
Protocol 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reaction
This protocol describes a hypothetical key step in the synthesis of an this compound intermediate.
-
Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser is charged with Intermediate A (5 kg, 1.0 equiv), Intermediate B (1.2 equiv), and a suitable solvent (e.g., Toluene, 50 L).
-
Inerting: The reactor is purged with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv) and a suitable ligand (if required) are added to the reactor under a nitrogen blanket.
-
Base Addition: A solution of a base (e.g., sodium carbonate, 2.0 equiv) in deionized water (10 L) is added to the reaction mixture.
-
Reaction: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by HPLC every hour.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 L).
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude product.
Protocol 2: Final Product Crystallization
-
Dissolution: The crude product from the previous step is dissolved in a suitable solvent (e.g., isopropanol, 20 L) at 60 °C in a 50 L crystallizer.
-
Filtration: The hot solution is filtered through a pre-heated filter to remove any particulate matter.
-
Controlled Cooling: The filtrate is cooled to 50 °C. A seed crystal slurry of the desired polymorph of this compound (0.1% w/w) is added.
-
Crystallization: The mixture is cooled to 5 °C over a period of 8 hours.
-
Isolation: The resulting solid is isolated by filtration on a Nutsche filter.
-
Washing: The filter cake is washed with cold isopropanol (2 x 5 L).
-
Drying: The product is dried under vacuum at 40 °C until a constant weight is achieved.
Visualizations
Minimizing cytotoxicity of AVG-233 in primary cells
Welcome to the AVG-233 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell cultures and to offer troubleshooting strategies for minimizing potential cytotoxicity.
Understanding this compound
This compound is a potent, noncompetitive allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It functions by binding to the L protein of the polymerase complex, preventing the initiation of viral RNA synthesis.[1][2][3][4][5] Published data indicates that this compound has a high selectivity index (>1660), suggesting that at its effective antiviral concentrations (EC50 in the nanomolar range), it should exhibit low intrinsic cytotoxicity to host cells.[1] However, unexpected cytotoxicity can occasionally be observed in primary cell culture due to a variety of experimental factors.
Troubleshooting Guide: Unexpected Cytotoxicity in Primary Cells
If you are observing higher-than-expected cytotoxicity in your primary cell experiments with this compound, this guide provides a systematic approach to identify and resolve the issue.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process for troubleshooting unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Step 1: Verify Experimental Basics
Before investigating complex biological causes, it is crucial to rule out common experimental errors.
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Incorrect Compound Concentration | - Re-calculate all dilutions from the stock solution. - Verify the final concentration of this compound in the culture medium. | Accurate and intended final concentration of this compound. |
| Solvent Toxicity | - Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. | Vehicle control should show minimal to no cytotoxicity. |
| Contamination | - Visually inspect cultures for turbidity, color change, or microbial growth. - Perform routine testing for mycoplasma.[6] | Cultures are free from bacterial, fungal, and mycoplasma contamination. |
| Incorrect Reagent/Media Preparation | - Check the pH of the culture medium.[7][8] - Ensure all reagents are of high quality and correctly prepared. | Medium pH is within the optimal range for the primary cells. |
Step 2: Assess Cell Culture Health
The health and handling of primary cells are critical for reliable experimental outcomes.
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Suboptimal Cell Health | - Ensure primary cells are viable and healthy before starting the experiment. - Avoid using cells that have been passaged too many times or are over-confluent.[9] | High pre-treatment viability (>95%) of primary cells. |
| Inappropriate Seeding Density | - Optimize cell seeding density for your specific primary cell type and assay duration.[9][10] - Perform a cell titration experiment to find the optimal density. | Consistent and reproducible results in viability assays. |
| Improper Handling | - Handle cells gently during seeding and media changes to avoid mechanical stress. | Minimal cell detachment and morphological changes in untreated controls. |
Step 3: Optimize Compound Concentration and Exposure Time
Fine-tuning the dose and duration of this compound treatment is a key step in minimizing off-target effects.
| Parameter | Optimization Strategy | Data to Collect |
| Concentration | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM). | Determine the CC50 (50% cytotoxic concentration) and compare it to the EC50 (50% effective concentration for RSV inhibition). |
| Exposure Time | - Conduct a time-course experiment at a fixed concentration of this compound (e.g., 24, 48, 72 hours). | Identify the shortest incubation time that maintains antiviral efficacy while minimizing cytotoxicity. |
Table of Hypothetical Dose-Response Data for this compound in Primary Bronchial Epithelial Cells
| This compound Conc. (µM) | % Cell Viability (48h) | % RSV Inhibition (48h) |
| 0 (Vehicle) | 100% | 0% |
| 0.01 | 99% | 25% |
| 0.1 | 98% | 85% |
| 1 | 95% | 99% |
| 10 | 92% | 100% |
| 50 | 85% | 100% |
| 100 | 70% | 100% |
| 200 | 55% | 100% |
Note: This table presents hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound, even at concentrations reported to be non-toxic. What are the initial troubleshooting steps?
A1: Start by verifying the basics of your experimental setup as outlined in Step 1 of the troubleshooting guide. This includes confirming the final concentration of this compound and the solvent, and ensuring your primary cells are healthy and free from contamination before treatment.[6][7][8] An initial dose-response experiment is crucial to determine the cytotoxic profile in your specific primary cell type.
Q2: Could the serum concentration in our culture medium affect the cytotoxicity of this compound?
A2: Yes, the concentration of serum can influence drug availability and cytotoxicity. Serum proteins can bind to small molecules, reducing their free concentration and thus their biological activity and toxicity.[11][12][13] If you are using low-serum or serum-free media, the free concentration of this compound will be higher, which could potentially lead to increased cytotoxicity compared to experiments run in high-serum conditions. Consider performing your experiments with varying serum concentrations to assess this effect.
Q3: How can we determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between different modes of cell death, you can use specific assays. For example, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Q4: Are there any general strategies to reduce the off-target toxicity of a novel compound like this compound in primary cell culture?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration.
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: If you suspect oxidative stress is contributing to cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[14][15][16][17]
-
Pan-Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor (e.g., Z-VAD-FMK) can help to reduce cytotoxicity.[18][19][20][21][22] It's important to note that this may shift the cell death mechanism rather than completely preventing it.[18]
-
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-based Reagent
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a primary cell line.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent (e.g., PrestoBlue™, CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Workflow Diagram:
Caption: Experimental workflow for a dose-response cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 200 µM to 2 nM). Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time point (e.g., 48 hours).
-
Viability Assay:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 value.
Signaling Pathway
Mechanism of Action of this compound
This compound is an allosteric inhibitor of the RSV RNA-dependent RNA polymerase (RdRp). It does not compete with nucleoside triphosphates. Instead, it binds to a site on the L protein, locking the polymerase complex in its initiation conformation and preventing the transition to the elongation phase of RNA synthesis.
Caption: Mechanism of action of this compound on the RSV polymerase.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. adl.usm.my [adl.usm.my]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Drug-Induced Oxidative Stress and Toxicity | Semantic Scholar [semanticscholar.org]
- 18. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining AVG-233 Docking Pose Predictions
Welcome to the technical support center for refining AVG-233 docking pose predictions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the accuracy of their molecular docking experiments with this compound, an allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRP).
Frequently Asked Questions (FAQs)
Q1: My docking software consistently fails to produce a stable binding pose for this compound in the allosteric site of the RSV L protein. What are the common causes?
A1: Several factors can contribute to this issue:
-
Incorrect Protein Preparation: The three-dimensional structure of the RSV L protein may be missing loops, have incorrect protonation states, or contain experimental artifacts. Ensure you have thoroughly prepared the protein structure by adding hydrogen atoms, assigning correct protonation states (especially for histidine residues), and minimizing the structure's energy.
-
Inappropriate Docking Search Space: For allosteric inhibitors like this compound, the binding site may not be as well-defined or enclosed as an active site. Ensure your docking grid or search space is large enough to encompass the entire putative allosteric pocket at the interface of the capping, connecting, and methyltransferase (MTase) domains.[1]
-
Protein Flexibility: The RSV L protein is known to be dynamic.[2] A rigid receptor docking protocol may not account for the conformational changes required for this compound to bind. Consider using flexible docking protocols or ensemble docking with multiple protein conformations.
-
Ligand Conformation: The initial 3D conformation of your this compound ligand might be in a high-energy state. Ensure the ligand is properly prepared with correct chirality and a low-energy conformation.
Q2: The docking scores for my this compound poses are very poor, yet I have experimental data suggesting it binds. How should I interpret this?
A2: Docking scores are approximations of binding affinity and can sometimes be misleading, especially for allosteric inhibitors where induced-fit effects can be significant. Here's how to approach this:
-
Scoring Function Limitations: Scoring functions are not always accurate in predicting binding affinities for all types of interactions. They may not adequately capture the entropic contributions or the specific non-covalent interactions that stabilize this compound in its allosteric site.
-
Visual Inspection: Manually inspect the top-ranked poses. Look for poses that form plausible hydrogen bonds, hydrophobic interactions, and other favorable contacts with residues known from resistance mutation studies (e.g., L1502, H1632) to be important for this compound binding.[2]
-
Pose Clustering: Instead of relying on a single top-ranked pose, perform a clustering analysis of the docking results. The most populated clusters can represent the most likely binding modes.
-
Post-Docking Refinement: Use more rigorous methods like Molecular Dynamics (MD) simulations to refine the docking poses and recalculate the binding free energy using methods like MM/PBSA or MM/GBSA.[3]
Q3: How can I be more confident in my predicted docking pose for this compound?
A3: Confidence in a docking pose comes from a combination of computational and experimental validation.
-
Consensus Docking: Use multiple different docking programs. If different algorithms consistently predict a similar binding pose, it increases confidence.
-
Experimental Validation: The most robust way to validate a docking pose is through experimental methods. Techniques like Site-Directed Mutagenesis, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Saturation Transfer Difference (STD) NMR can provide data to support or refute your computational model.
Troubleshooting Guides
Problem: High Root Mean Square Deviation (RMSD) between predicted poses from different docking runs.
This indicates a lack of convergence in the docking algorithm, which can be due to a flat energy landscape in the binding pocket or high flexibility of the ligand or protein.
Troubleshooting Workflow
Caption: Troubleshooting high RMSD in docking poses.
Problem: Predicted binding pose does not agree with known Structure-Activity Relationship (SAR) data.
For example, a modification to this compound that is known to abolish activity still docks favorably in your model.
Logical Troubleshooting Flow
Caption: Aligning docking poses with SAR data.
Experimental Protocols for Docking Pose Validation
Experimental validation is crucial for confirming in silico predictions. Below are summaries and key parameters for relevant techniques.
Surface Plasmon Resonance (SPR)
SPR measures the binding affinity and kinetics between this compound and the RSV L protein in real-time. A significant change in binding affinity upon mutation of a residue predicted to be in the binding site would support the docking pose.
| Parameter | Typical Value/Range | Purpose |
| Ligand | Purified RSV L Protein | Immobilized on the sensor chip. |
| Analyte | This compound | Injected over the sensor surface. |
| Analyte Concentration | 0.1x to 10x estimated Kd | To determine binding kinetics. |
| Flow Rate | 5-100 µL/min | To minimize mass transport effects. |
| Association Time | 60-300 seconds | To observe the binding event. |
| Dissociation Time | 120-600 seconds | To measure the off-rate. |
Detailed Protocol:
-
Immobilize the purified RSV L protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the sensor surface and a reference surface (without protein) at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to obtain a sensorgram.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to the RSV L protein, providing a complete thermodynamic profile of the interaction (K_d, ΔH, ΔS, and stoichiometry).
| Parameter | Typical Value/Range | Purpose |
| Sample Cell | 10-50 µM RSV L Protein | The molecule being titrated into. |
| Syringe | 100-500 µM this compound | The titrant. |
| Injection Volume | 2-10 µL | To ensure adequate mixing. |
| Number of Injections | 20-40 | To generate a complete binding isotherm. |
| Temperature | 25 °C | To maintain constant conditions. |
Detailed Protocol:
-
Dialyze both the purified RSV L protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Load the RSV L protein into the sample cell and this compound into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
Saturation Transfer Difference (STD) NMR
STD NMR identifies which protons of this compound are in close proximity to the RSV L protein, thus mapping the binding epitope. This can be directly compared to the docking pose.
| Parameter | Typical Value/Range | Purpose |
| Protein Concentration | 10-50 µM | To provide sufficient saturation source. |
| Ligand Concentration | 1-5 mM (100-fold excess) | To ensure detectable signals from the free ligand. |
| Saturation Time | 0.5-4 seconds | The duration of selective protein irradiation. |
| On-Resonance Frequency | ~ -1 ppm | A region where only protein signals are present. |
| Off-Resonance Frequency | ~ 30-40 ppm | A region with no protein or ligand signals. |
Detailed Protocol:
-
Acquire a standard 1D proton NMR spectrum of this compound alone.
-
Prepare a sample containing the RSV L protein and a large excess of this compound in a deuterated buffer.
-
Acquire two spectra: an "on-resonance" spectrum with selective saturation of a protein resonance and an "off-resonance" spectrum with saturation at a frequency where no signals are present.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
The signals that appear in the STD spectrum correspond to the this compound protons that are in close contact with the protein. The relative intensities of these signals can indicate the proximity of each proton to the protein surface.
Site-Directed Mutagenesis
By mutating amino acid residues in the predicted binding site of the RSV L protein and measuring the effect on this compound binding (e.g., using SPR or ITC), you can functionally validate the importance of those residues. A significant loss of binding affinity upon mutation strongly supports the involvement of that residue in the interaction.
In Silico Refinement Workflow
If initial docking poses are unsatisfactory or require higher confidence, a refinement workflow involving Molecular Dynamics (MD) simulations is recommended.
Caption: Workflow for refining docking poses with MD simulations.
References
- 1. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Validation & Comparative
AVG-233 vs. AZ-27: A Comparative Guide to the Mechanisms of Action of Two RSV Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two investigational antiviral compounds, AVG-233 and AZ-27, both targeting the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). The information presented is based on available experimental data to assist researchers in understanding the distinct properties of these inhibitors.
Overview of this compound and AZ-27
This compound and AZ-27 are potent inhibitors of the RSV L protein, the catalytic core of the RdRp complex. While both compounds ultimately disrupt viral RNA synthesis, they do so through different molecular interactions and at distinct stages of the polymerase activity. Understanding these differences is crucial for the development of effective antiviral strategies and for probing the intricate functions of the RSV replication machinery.
Mechanism of Action
AZ-27: Inhibition of Transcription Initiation
AZ-27 acts as an inhibitor of the early stages of both mRNA transcription and genome replication.[1][2][3] Experimental evidence indicates that AZ-27 prevents the initiation of RNA synthesis from the viral promoter.[1][2][3] Interestingly, it does not inhibit back-priming, another RNA synthesis activity of the RSV polymerase, suggesting a specific interference with de novo initiation.[1][2][3] The primary resistance mutation to AZ-27 has been mapped to Y1631H in the L protein, pinpointing its likely binding site or a region critical for its inhibitory effect.[4][5]
This compound: Allosteric Blockade of RNA Elongation
In contrast to AZ-27, this compound functions as a noncompetitive, allosteric inhibitor that blocks the transition from transcription initiation to elongation.[4] It allows for the synthesis of the first few nucleotides but then stalls the polymerase complex, preventing further extension of the RNA product.[6][7][8] This mechanism suggests that this compound binds to a site on the L protein that is distinct from the active site and induces a conformational change that locks the polymerase in an initiation-competent but elongation-incompetent state.[4][9] Resistance to this compound is conferred by mutations at positions L1502Q and H1632Q in the L protein, which are different from the resistance mutation for AZ-27, indicating distinct binding sites and a lack of cross-resistance.[4][5]
Comparative Data
The following tables summarize the key quantitative data for this compound and AZ-27 based on published studies.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line/System | Target | EC50 | IC50 | Reference |
| AZ-27 | Multicycle Growth | HEp-2 | RSV A2 | 10 nM | - | [1] |
| Minigenome Assay | HEp-2 | RSV Polymerase | - | ~2.1 nM (cell-free) | [10] | |
| This compound | Antiviral Activity | - | RSV (Lab & Clinical Isolates) | Nanomolar range | - | [6] |
| in vitro RdRp Assay | Purified P-L complexes | RNA elongation | ~39 µM | [4][5] |
Table 2: Resistance Profiles
| Compound | Primary Resistance Mutation | Location in L Protein | Fold Increase in EC90 (vs. WT) | Cross-Resistance with other inhibitor | Reference |
| AZ-27 | Y1631H | Linker region between CD and MTase domains | >2000 | No significant cross-resistance with this compound | [4][5][7] |
| This compound | L1502Q | Connector Domain (CD) | >2000 | No significant cross-resistance with AZ-27 | [4][5][8] |
| H1632Q | Linker region between CD and MTase domains | ~10 (in recRSV) | - | [4][5] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for AZ-27 and this compound.
Caption: Mechanism of action of AZ-27, which inhibits the initiation of RNA synthesis.
Caption: Mechanism of action of this compound, which blocks the transition to RNA elongation.
Experimental Protocols
In Vitro RSV RdRp Assay (Primer Extension)
This assay is used to assess the direct inhibitory effect of compounds on the elongation activity of the RSV polymerase.
-
Purification of Polymerase Complex: Recombinant RSV L and P proteins are co-expressed and purified to form the P-L polymerase complex.
-
Reaction Setup: The purified P-L complex is incubated with a synthetic RNA template-primer duplex.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and the test compound (this compound or AZ-27) at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.
-
Quenching and Analysis: The reaction is stopped, and the RNA products are purified and resolved by denaturing polyacrylamide gel electrophoresis.
-
Data Acquisition: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The intensity of the bands corresponding to elongated RNA products is measured to determine the inhibitory activity of the compound.
Cell-Based Minigenome Assay
This assay measures the activity of the RSV polymerase within a cellular context.
-
Cell Culture: HEp-2 or other suitable cells are seeded in multi-well plates.
-
Transfection: Cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that encodes a reporter gene (e.g., luciferase or a fluorescent protein).
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compound (this compound or AZ-27).
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for minigenome transcription and replication, leading to reporter gene expression.
-
Reporter Gene Assay: The level of reporter gene expression is quantified using a luminometer or fluorometer.
-
Data Analysis: The reduction in reporter signal in the presence of the compound is used to calculate the EC50 value, representing the concentration at which the compound inhibits polymerase activity by 50%.
References
- 1. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AZ-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of AVG-233 and AVG-388: In Vivo Efficacy in a Murine Model of Respiratory Syncytial Virus (RSV) Infection
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRP), AVG-233 and its optimized successor, AVG-388. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular mechanism and experimental workflow.
Executive Summary
This compound, a first-generation lead compound, demonstrated promising nanomolar potency against a range of clinical RSV isolates in vitro and within human airway epithelium organoids.[1] However, this initial efficacy did not translate to in vivo models, where it failed to significantly reduce viral loads in the lungs of infected mice, likely due to rapid metabolism.[1][2] Subsequent synthetic optimization of the this compound scaffold led to the development of AVG-388, an orally bioavailable compound with markedly improved in vivo efficacy.[1][3][4][5][6][7] AVG-388 has shown a potent, dose-dependent reduction in RSV lung viral titers and has demonstrated the ability to prevent the progression to viral pneumonia in a mouse model.[1][4]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound and AVG-388 in a murine model of RSV infection. Data is presented as the reduction in lung viral load compared to a vehicle control.
| Compound | Dosage | Administration Route | Efficacy (Reduction in Lung Viral Load) | Reference |
| This compound | Up to 200 mg/kg (twice daily) | Oral | No significant reduction | [1] |
| AVG-388 | 50 mg/kg (twice daily) | Oral | 1.3 (± 0.25) log₁₀ TCID₅₀/ml | [2] |
| AVG-388 | 150 mg/kg (twice daily) | Oral | 1.9 (± 0.23) log₁₀ TCID₅₀/ml | [4] |
Mechanism of Action: Targeting the RSV RNA Polymerase
Both this compound and AVG-388 are allosteric inhibitors that target the RSV RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[1][3][8] These compounds bind to a dynamic interface of the polymerase core, capping, and connector domains.[1][3][4] This binding event is believed to lock the polymerase in an initiation conformation, thereby preventing the transition to the elongation phase of RNA synthesis and ultimately halting the production of new viral genomes.[1][9][10]
Caption: Mechanism of action of AVG compounds on the RSV replication cycle.
Experimental Protocols
The in vivo efficacy of this compound and AVG-388 was evaluated using a well-established mouse model of RSV infection.
Animal Model
-
Species: BALB/c or BALB/cJ mice were used for the infection studies.[1]
Infection Protocol
-
Virus: A recombinant RSV expressing a red fluorescent protein (recRSV-mKate) was used for infection.[1]
-
Infection: Mice were infected with RSV.
Drug Administration
-
Compounds: this compound and its analogs, including AVG-388, were tested.
-
Route of Administration: Compounds were administered orally.[1][11]
-
Dosing Regimen: A twice-daily dosing regimen was initiated 12 hours post-infection.[1][4]
Efficacy Assessment
-
Primary Endpoint: Lung viral titers were measured at 4.5 days post-infection (d.p.i.).[1][4] The viral load was quantified using a median tissue culture infectious dose (TCID₅₀) assay.
-
Secondary Endpoint: Lung histopathology was analyzed to assess the extent of inflammation and pneumonia.[1][4] Lung tissues were stained with hematoxylin and eosin (H&E).
Caption: Experimental workflow for assessing the in vivo efficacy of AVG compounds.
Conclusion
The comparative data clearly demonstrates the superior in vivo efficacy of AVG-388 over its predecessor, this compound. While both compounds share a common mechanism of action by targeting the RSV RdRP, the synthetic modifications in AVG-388 successfully addressed the metabolic liabilities of this compound, resulting in a potent, orally bioavailable antiviral candidate. The robust, dose-dependent reduction in lung viral load and the prevention of viral pneumonia in the murine model highlight AVG-388 as a promising candidate for further clinical development for the treatment of RSV infections.[1][4]
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. news.gsu.edu [news.gsu.edu]
- 8. AVG-388 | RSV RdRP inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. eswi.org [eswi.org]
- 11. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of AVG-233 as an Anti-RSV Lead Compound: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of AVG-233 as a lead compound for the treatment of Respiratory Syncytial Virus (RSV) infection. Its performance is objectively compared with other relevant anti-RSV compounds, supported by experimental data. Detailed methodologies for key experiments are provided to enable critical assessment and replication.
Executive Summary
This compound is a potent, orally active, allosteric inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] It demonstrates nanomolar activity against various RSV strains and clinical isolates in vitro.[1] this compound targets a dynamic interface within the polymerase complex, distinct from the catalytic site, thereby stalling the enzyme in its initiation conformation.[2][3] While showing significant promise in cell culture and human airway epithelium organoids, its in vivo efficacy in mouse models was limited by rapid metabolism.[2][4] This led to the development of optimized analogs, such as AVG-388, which exhibit improved pharmacokinetic properties and potent antiviral activity in vivo.[2][3][5] This guide compares this compound with its optimized successor, AVG-388, and other notable RSV polymerase inhibitors.
Mechanism of Action: Targeting the RSV Polymerase
This compound and its analogs function by binding to a novel allosteric site on the RSV L protein, the catalytic subunit of the RdRp.[2][3] This binding event is thought to lock the polymerase in an initiation-competent state, thereby preventing the transition to the elongation phase of RNA synthesis. This leads to a halt in both viral genome replication and transcription.[2] Resistance to this compound has been mapped to specific amino acid substitutions in the L protein, confirming its direct interaction with the viral polymerase.[2]
Comparative Performance Data
The following tables summarize the in vitro and in vivo antiviral activity of this compound in comparison to its optimized analog AVG-388 and another RSV polymerase inhibitor, AZ-27.
Table 1: In Vitro Antiviral Activity
| Compound | Target | Cell Line | RSV Strain | EC50 (µM) | Selectivity Index (SI) |
| This compound | RdRp | HEp-2 | A2 | 0.14 - 0.31 | >1660[2] |
| AVG-388 | RdRp | HEp-2 | A2 | Not explicitly stated, but potent | Not explicitly stated, but potent |
| AZ-27 | RdRp | HEp-2 | A2 | Potent inhibitor | Not explicitly stated |
Table 2: In Vivo Efficacy in RSV-Infected Mice
| Compound | Dosing Regimen | Viral Load Reduction (log10 TCID50/mL) | Reference |
| This compound | 200 mg/kg, twice daily (oral) | No significant reduction | [2] |
| AVG-388 | 50 mg/kg, twice daily (oral) | 1.3 (± 0.25) | [4] |
| AVG-388 | 150 mg/kg, twice daily (oral) | 1.9 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to ensure transparency and aid in the potential reproduction of results.
In Vitro RdRp Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of the RSV polymerase.
-
Preparation of Reagents: Purified recombinant RSV L-P protein complex is used as the source of RdRp. A synthetic RNA oligonucleotide serves as the template/primer. Test compounds are serially diluted in an appropriate solvent.
-
Reaction Setup: The reaction mixture contains the purified RdRp, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]GTP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated by gel electrophoresis.
-
Data Quantification: The amount of radiolabeled RNA product is quantified using phosphorimaging. The half-maximal inhibitory concentration (IC50) is then calculated.[5]
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Seeding: A monolayer of a susceptible cell line (e.g., HEp-2 or A549) is prepared in multi-well plates.
-
Infection: The cell monolayers are infected with a known amount of RSV.
-
Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
EC50 Determination: The half-maximal effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
In Vivo Mouse Model of RSV Infection
This model assesses the therapeutic efficacy of antiviral compounds in a living organism.
-
Animal Infection: BALB/c mice are intranasally infected with a defined dose of RSV.
-
Compound Administration: Treatment with the test compound (e.g., this compound or AVG-388) or a vehicle control is initiated at a specific time point post-infection (e.g., 12 hours).[2][4] The compound is typically administered orally twice daily.
-
Monitoring: The animals are monitored for clinical signs of disease.
-
Endpoint Analysis: At a predetermined time point (e.g., 4.5 days post-infection), the animals are euthanized, and their lungs are harvested.
-
Viral Load Quantification: The viral titer in the lung homogenates is determined using a TCID50 (50% tissue culture infective dose) assay.[2][4] The reduction in viral load in the treated groups is compared to the vehicle control group.
Conclusion
This compound represents a significant step forward in the development of allosteric inhibitors targeting the RSV RdRp. Its high in vitro potency and well-defined mechanism of action validate its status as a promising lead compound. However, its suboptimal pharmacokinetic profile in vivo highlights the critical importance of lead optimization in the drug development process. The successful development of AVG-388, with its demonstrated oral efficacy in a mouse model, underscores the potential of the AVG chemotype for the treatment of RSV disease. Further investigation into this class of compounds is warranted to develop a clinically effective therapeutic for this important respiratory pathogen.
References
- 1. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Decoding RSV Resistance: A Comparative Analysis of AVG-233 and Other RSV Inhibitors
For Immediate Release
Atlanta, GA – November 20, 2025 – As the scientific community intensifies its efforts to combat Respiratory Syncytial Virus (RSV), a leading cause of respiratory illness in vulnerable populations, understanding the nuances of antiviral resistance is paramount. This guide provides a detailed comparison of the cross-resistance profiles of AVG-233, a novel RSV inhibitor, with other agents targeting the virus. The data presented here, supported by experimental protocols, offers crucial insights for researchers and drug developers in the ongoing development of effective RSV therapeutics.
This compound is an allosteric inhibitor that targets the RSV RNA-dependent RNA polymerase (RdRP), a key enzyme in the viral replication cycle.[1][2] Specifically, it binds to the viral L protein, stalling the polymerase during the initiation phase of RNA synthesis.[1][3] This mechanism of action is distinct from nucleoside analogs that compete for incorporation into the growing RNA chain.[1]
Cross-Resistance Profile of this compound
Studies have identified specific amino acid substitutions in the RSV L protein that confer resistance to this compound. The most significant of these is the L1502Q mutation, which results in robust resistance to the compound.[1][4] Other mutations, such as Y1631H and H1632Q, have been shown to mediate only moderate resistance to this compound.[1][4]
A key aspect of understanding the clinical potential of any new antiviral is its cross-resistance profile with existing inhibitors. Research has directly compared the resistance patterns of this compound with another non-nucleoside RdRP inhibitor, AZ-27. The findings reveal a distinct and non-overlapping resistance profile, suggesting different binding sites or mechanisms of inhibition for these two compounds.[1]
Specifically, the Y1631H substitution, which confers only moderate resistance to this compound, leads to a more than 2000-fold increase in resistance to AZ-27.[1] Conversely, the H1632Q mutation has a minimal effect on AZ-27 susceptibility, while moderately impacting this compound activity.[1] The L1502Q mutation, which robustly compromises this compound efficacy, has only a moderate effect on AZ-27.[1]
This lack of cross-resistance is a promising indicator for potential combination therapies and for the continued development of polymerase inhibitors with diverse resistance profiles to combat the emergence of drug-resistant RSV strains.
Comparative Data on RSV Inhibitor Resistance
The following table summarizes the quantitative data on the fold change in the 90% effective concentration (EC90) for this compound and AZ-27 against various RSV L protein mutants.
| Mutation | This compound Fold Change in EC90 | AZ-27 Fold Change in EC90 |
| L1502Q | High (>1000-fold) | Moderate |
| Y1631H | Moderate (~10-fold) | High (>2000-fold) |
| H1632Q | Moderate (~10-fold) | No significant change |
Data compiled from publicly available research.[1]
Experimental Protocols
The determination of cross-resistance profiles involves a series of well-defined experimental procedures.
Generation of Recombinant RSV Harboring Resistance Mutations:
To study the effect of specific mutations on inhibitor sensitivity, recombinant RSV (recRSV) strains are engineered to carry the desired amino acid substitutions in the L protein. This is typically achieved through site-directed mutagenesis of a plasmid containing the full-length RSV genome. The modified plasmids are then used to rescue infectious virus.
Antiviral Activity Assay (EC50/EC90 Determination):
The potency of antiviral compounds against wild-type and mutant RSV is quantified using cell-based assays. A common method is the plaque reduction assay or a reporter virus assay (e.g., using a virus expressing a fluorescent protein like mKate).
-
Cell Culture: A suitable cell line (e.g., HEp-2 or A549) is seeded in multi-well plates.
-
Infection: Cells are infected with a known amount of either wild-type or mutant RSV.
-
Compound Treatment: Immediately after infection, cells are treated with serial dilutions of the antiviral compounds (e.g., this compound or AZ-27).
-
Incubation: The plates are incubated for a period sufficient for viral replication and plaque formation (typically 48-72 hours).
-
Quantification: Viral replication is quantified by counting plaques, measuring the expression of a reporter gene, or through immunostaining of viral proteins.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated using non-linear regression analysis. The fold change in resistance is determined by dividing the EC50/EC90 for the mutant virus by that of the wild-type virus.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing RSV cross-resistance.
Caption: Workflow for Determining RSV Cross-Resistance.
RSV Polymerase Complex and Inhibitor Targets
The following diagram illustrates the simplified structure of the RSV polymerase complex and the general target of non-nucleoside inhibitors like this compound.
Caption: Target of this compound within the RSV Polymerase Complex.
Conclusion
The distinct cross-resistance profile of this compound compared to other non-nucleoside RSV polymerase inhibitors like AZ-27 is a significant finding in the development of new RSV treatments. This lack of overlapping resistance highlights the potential for these compounds to be used in combination therapies or as sequential treatments to mitigate the risk of antiviral resistance. Further research into the precise binding sites and mechanisms of action of these and other RSV inhibitors will be instrumental in designing the next generation of therapeutics to effectively control RSV infections.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of AVG Series Compounds Against Other Novel Respiratory Syncytial Virus (RSV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the AVG series of compounds, a novel class of allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRP), against other emerging anti-RSV therapeutics. The document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these compounds.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRP) is a prime target for antiviral drug development. The AVG series of compounds, exemplified by AVG-388, represents a promising chemotype that allosterically inhibits the RSV RdRP.[1] This guide compares the preclinical performance of AVG compounds with other investigational RSV inhibitors, including other RdRP inhibitors and fusion inhibitors.
Data Presentation: Comparative Performance of RSV Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of AVG-388 and selected comparator compounds from two major classes of RSV inhibitors: RdRP inhibitors and fusion inhibitors.
Table 1: In Vitro Potency of Investigational RSV Inhibitors
| Compound | Class | Target | Assay System | Potency (EC50/IC50) | Cytotoxicity (CC50) | Source(s) |
| AVG-388 | RdRP Inhibitor (Allosteric) | RSV L-protein (Polymerase) | Not specified in detail | Nanomolar potency | >1660 (Selectivity Index for precursor AVG-233) | [1] |
| Lumicitabine (ALS-8176) | RdRP Inhibitor (Nucleoside Analog) | RSV L-protein (Polymerase) | Human Challenge Study | EC50 = 1.79 µM | Not specified | [2][3][4][5] |
| MRK-1 | RdRP Inhibitor (Non-nucleoside) | RSV L-protein (Polymerase) | Cell-based reporter and plaque reduction assays | EC50 = 1.3 nM - 4.3 nM | Not specified | [6] |
| JNJ-53718678 (Rilematovir) | Fusion Inhibitor | RSV F-protein | HeLa cells / HBECs | EC50 = 460 pM / 1.2 nM | > 50 µM | [7][8][9] |
| RFI-641 | Fusion Inhibitor | RSV F-protein | Not specified | IC50 = 50 nM | Not specified | [1] |
Table 2: In Vivo Efficacy of Investigational RSV Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Source(s) |
| AVG-388 | BALB/c Mouse | 150 mg/kg, twice daily (oral) | Reduction in lung viral titer | 1.9 log10 reduction in TCID50/ml | |
| Lumicitabine (ALS-8176) | Not specified in detail | Not specified in detail | Not specified in detail | Showed in vivo efficacy | [10] |
| MRK-1 | Cotton Rat, African Green Monkey | Not specified in detail | Reduction in viral load | Demonstrated in vivo drug exposure and pharmacodynamic efficacy | [11] |
| JNJ-53718678 (Rilematovir) | Cotton Rat | 100 mg/kg (single prophylactic dose, oral) | Reduction in lung viral titer | ~2 log10 reduction | [12] |
| JNJ-53718678 (Rilematovir) | Neonatal Lamb | 25 mg/kg (daily, oral) | Reduction in viral RNA in BALF | >95% reduction | [12] |
| RFI-641 | Mouse, Cotton Rat, African Green Monkey | Prophylactic (intranasal) | Reduction in viral load | Efficacious in all models | [13][14] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of AVG series compounds and a general workflow for evaluating RSV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Respiratory syncytial virus-A dynamics and the effects of lumicitabine, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RFI-641, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RFI-641, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AVG-233: A Comparative Analysis of RSV RdRp Inhibitors
For Immediate Release
Atlanta, GA – November 20, 2025 – This guide provides a comprehensive benchmarking analysis of AVG-233, a novel RNA-dependent RNA polymerase (RdRp) inhibitor, against other prominent inhibitors targeting the Respiratory Syncytial Virus (RSV) RdRp. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available experimental data.
This compound is a potent, orally active, noncompetitive allosteric inhibitor of the RSV RdRp.[1] It targets the L protein of the polymerase complex, preventing the initiation of viral RNA synthesis by locking the polymerase in its initiation conformation and subsequently blocking RNA elongation.[1][2] This guide will compare the in vitro efficacy, cytotoxicity, and biochemical potency of this compound with other notable non-nucleoside RSV RdRp inhibitors.
Comparative Efficacy and Cytotoxicity
The antiviral activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI = CC50/EC50) are critical parameters for evaluating the therapeutic potential of an antiviral compound. The following table summarizes these values for this compound and a selection of comparator RdRp inhibitors. It is important to note that direct comparisons should be made with caution as experimental conditions, such as the specific RSV strain and cell line used, can vary between studies.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | RSV Strain(s) |
| This compound | RdRp (L Protein) | 0.14 - 0.31[1] | >233 (estimated) | >1660[2] | HEp-2 | A2, 2-20, Clinical Isolate 718[1] |
| JNJ-8003 | RdRp (L Protein) | 0.00082[3] | 27.7[3] | ~33,780 | HeLa | Not Specified[3] |
| AZ-27 | RdRp (L Protein) | 0.01[4] | Not Specified | Not Specified | Not Specified | A2[4] |
| YM-53403 | RdRp (L Protein) | 0.20[5] | Not Specified | Not Specified | HeLa | A and B subgroups[6] |
| BI-compound D | RdRp (L Protein) | 0.021[7] | 8.4[7] | 400 | HEp-2 | Long[7] |
Biochemical Potency: In Vitro RdRp Inhibition
The half-maximal inhibitory concentration (IC50) in a biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the viral RdRp. This data is crucial for understanding the direct interaction between the inhibitor and its molecular target.
| Compound | IC50 (µM) | Assay System |
| This compound | ~39 (full-length L)[2][3] | In vitro RdRp assay with synthetic primer/template |
| 13.7 (L1-1749 fragment)[2][3] | ||
| JNJ-8003 | 0.00067[8] | In vitro RdRp assay (Flashplate and gel-based) |
| BI-compound D | 0.089[7] | In vitro RdRp assay |
Mechanism of Action and Resistance
This compound and the comparator compounds are all non-nucleoside inhibitors that allosterically target the RSV L protein. However, their precise binding sites and the conformational changes they induce may differ, leading to distinct resistance profiles. For instance, this compound is known to lock the polymerase in its initiation conformation, preventing the transition to the elongation phase.[2] Resistance to YM-53403 has been mapped to a single point mutation (Y1631H) in the L protein.[6]
Visualizing the Inhibition Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of RdRp inhibition and a typical experimental workflow for evaluating antiviral compounds.
Caption: Mechanism of this compound RdRp Inhibition.
Caption: Experimental Workflow for Antiviral Compound Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit the production of infectious virus particles by 50% (EC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., HEp-2 or Vero) in 6-well or 12-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of RSV. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a solidifying agent (e.g., methylcellulose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a solution such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound). The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro RdRp Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the RSV polymerase.
-
Reaction Setup: In a reaction tube, combine the purified recombinant RSV L and P proteins (the RdRp complex), a synthetic RNA template (and primer, if applicable), and ribonucleotide triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]GTP).
-
Inhibitor Addition: Add varying concentrations of the test compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Initiate the polymerase reaction by adding a magnesium-containing buffer and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a chelating agent like EDTA.
-
Product Analysis: Separate the radiolabeled RNA products from the unincorporated radiolabeled rNTPs using methods such as gel electrophoresis followed by autoradiography or filter-binding assays.
-
Data Analysis: Quantify the amount of incorporated radiolabel in each reaction. Calculate the percentage of RdRp inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Practical Validation of United States Centers for Disease Control and Prevention Assays for the Detection of Human Respiratory Syncytial Virus in Pediatric Inpatients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Head-to-Head Comparison of AVG-233 and JNJ-8003: A Guide for Researchers
For researchers, scientists, and drug development professionals in the field of antiviral therapeutics, this guide provides a comprehensive head-to-head comparison of two promising non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) L protein: AVG-233 and JNJ-8003. This document summarizes their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and resistance mutations, supported by available experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | JNJ-8003 |
| Target | RSV RNA-dependent RNA polymerase (RdRp or L protein) | RSV RNA-dependent RNA polymerase (RdRp or L protein) |
| Binding Site | Allosteric site at the interface of the capping, connecting, and methyltransferase (MTase) domains of the L protein.[1] | Induced-fit pocket on the capping domain of the L protein.[2][3] |
| Mechanism of Action | Prevents the initiation of the viral polymerase complex at the promoter, locking it in an initiation conformation and impairing proper mRNA synthesis.[1][4] | Inhibits nucleotide polymerization at the early stages of RNA transcription and replication.[5][6][7] |
| Potency | Nanomolar activity against RSV strains and clinical isolates.[4][8] | Sub-nanomolar to nanomolar activity against RSV A and B clinical isolates.[2][5] |
| Oral Bioavailability | Demonstrated in mice.[8] | Orally active with prominent efficacy in mice and neonatal lamb models.[5] |
In Vitro Efficacy and Potency
Both this compound and JNJ-8003 have demonstrated potent antiviral activity against RSV in various in vitro assays. The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
| Parameter | This compound | JNJ-8003 |
| Antiviral Activity (EC50) | 0.14-0.31 µM (against RSV strains and clinical isolates)[4] | 0.82 nM (in HeLa cells)[5], 0.18 nM (RSV A) and 0.10 nM (RSV B) in clinical isolates[6] |
| RdRp Inhibition (IC50) | 13.7 µM (against L1-1749 fragment)[4], ~39 µM (against full-length L)[1][9] | 0.29 nM[5], 0.67 nM (against L protein polymerase complex)[5][6] |
| Cytotoxicity (CC50) | >100 µM (in human airway epithelium cultures)[1] | 27.7 µM (in HeLa cells)[5] |
| Selectivity Index (SI = CC50/EC50) | >1660[1] | >33,780 (calculated from reported CC50 and EC50 in HeLa cells) |
In Vivo Efficacy
Preclinical studies in animal models have shown the in vivo potential of both compounds.
| Animal Model | This compound | JNJ-8003 |
| Mouse | A 50 mg/kg oral dose of an optimized analog (AVG-436) resulted in a significant reduction in lung viral load.[1] However, this compound itself showed disappointing in vivo efficacy in mice.[1][10] | Dose-dependently inhibited virus, with viral titers dropping below the detection limit at doses of 10 mg/kg and above.[5] |
| Neonatal Lamb | Not reported. | Decreased the lung virus titer below the detection limit at 4 mg/kg and led to the complete resolution of lung inflammation.[5] |
Pharmacokinetics
| Parameter | This compound | JNJ-8003 |
| Oral Bioavailability | 34% in mice (for a 20 mg/kg dose).[8] | Orally active and efficacious in animal models, suggesting good oral bioavailability.[5] Specific percentage not reported in the provided search results. |
| Maximum Plasma Concentration (Cmax) | ~2 µM in mice after a single 20 mg/kg oral dose.[4] | Not specified in the provided search results. |
Resistance Profile
| Feature | This compound | JNJ-8003 |
| Resistance Mutations | L1502Q, Y1631H, and H1632Q in the L protein.[1][9] | Resistance mutations have been identified and are consistent with its binding pocket on the capping domain.[2][3][7] Specific mutations not detailed in the provided search results. |
| Cross-Resistance | The Y1631H mutation, which confers resistance to other RSV inhibitors like AZ-27, only moderately affects this compound activity.[9] | Not specified in the provided search results. |
Mechanism of Action: A Visual Representation
The following diagram illustrates the RSV RNA synthesis process and the distinct points of inhibition for this compound and JNJ-8003.
Caption: RSV RNA synthesis pathway and inhibition by this compound and JNJ-8003.
Experimental Protocols
In Vitro RSV RNA-dependent RNA Polymerase (RdRp) Assay
Objective: To determine the direct inhibitory activity of compounds on the RSV L protein polymerase function.
Methodology:
-
Expression and Purification of RSV L-P Complex: The RSV L and P proteins are co-expressed in insect cells (e.g., Sf9) using a baculovirus expression system. The L-P complex is then purified using affinity chromatography.
-
RNA Template: A synthetic single-stranded RNA oligonucleotide containing the RSV promoter sequence is used as a template for de novo RNA synthesis, or a primer-template pair is used for elongation assays.
-
Reaction Mixture: The purified L-P complex is incubated with the RNA template, ribonucleotide triphosphates (rNTPs, including a radiolabeled rNTP such as [α-³²P]GTP), and the test compound (this compound or JNJ-8003) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager.
-
Data Analysis: The intensity of the RNA product bands is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Antiviral Assay (HeLa or HEp-2 cells)
Objective: To evaluate the efficacy of the compounds in inhibiting RSV replication in a cellular context.
Methodology:
-
Cell Culture: HeLa or HEp-2 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Virus Infection: Cells are infected with a known titer of an RSV laboratory strain (e.g., A2) or a clinical isolate.
-
Incubation: The infected plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Replication: Viral replication can be quantified by various methods:
-
CPE Reduction Assay: The extent of virus-induced CPE is visually scored.
-
Plaque Reduction Assay: An overlay medium containing the compound is added after infection, and the number and size of plaques are determined after staining with crystal violet.
-
Reporter Virus Assay: A recombinant RSV expressing a reporter gene (e.g., luciferase or a fluorescent protein) is used, and the reporter signal is measured.
-
RT-qPCR: Viral RNA is extracted from the cells or supernatant, and the viral load is quantified by reverse transcription-quantitative PCR.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
In Vivo Efficacy Study in a Mouse Model
Objective: To assess the therapeutic efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: BALB/c mice are commonly used for RSV infection studies.
-
Infection: Mice are intranasally inoculated with a defined dose of RSV.
-
Compound Administration: Treatment with the test compound (e.g., orally via gavage) is initiated either prophylactically (before infection) or therapeutically (after infection). Dosing regimens can vary (e.g., once or twice daily for several days).
-
Monitoring: Mice are monitored daily for clinical signs of illness (e.g., weight loss, respiratory distress).
-
Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4 or 5), mice are euthanized.
-
Viral Load: Lungs are harvested, homogenized, and the viral titer is determined by plaque assay or TCID50 assay.
-
Lung Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and lung damage.
-
-
Data Analysis: The reduction in lung viral titers and the improvement in lung pathology in the treated groups are compared to the vehicle-treated control group.
Caption: Standard experimental workflows for in vitro and in vivo evaluation.
Conclusion
Both this compound and JNJ-8003 are potent inhibitors of the RSV L protein with distinct binding sites and mechanisms of action. JNJ-8003 demonstrates remarkably high potency in both biochemical and cell-based assays, with strong efficacy in animal models. While the initial lead compound this compound showed some limitations in vivo, optimized analogs have demonstrated significant potential. The choice between these or similar compounds for further development will likely depend on a comprehensive evaluation of their pharmacokinetic profiles, safety margins, and resistance profiles in more advanced preclinical and clinical studies. This guide provides a foundational comparison to aid researchers in this critical evaluation process.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the AVG-233 Binding Pocket: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate the binding pocket of AVG-233, a novel allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). We present supporting data for this compound and compare it with other known RSV polymerase inhibitors, offering a framework for researchers in the field of antiviral drug development.
Data Presentation: Quantitative Comparison of RSV Polymerase Inhibitors
The following table summarizes key quantitative data for this compound and alternative compounds targeting the RSV polymerase. This allows for a direct comparison of their binding affinities and inhibitory concentrations.
| Compound | Target Protein | Binding Affinity (KD) | Inhibitory Concentration (IC50) | Key Resistance Mutations |
| This compound | RSV L Protein | 38.3 µM (to full-length L protein)[1] | ~39 µM (in vitro RdRp assay)[1] | L1502Q, Y1631H, H1632Q[1] |
| AZ-27 | RSV L Protein | Not explicitly found | EC50 = 24 ± 9 nM (against RSV A subtype)[2] | Y1631C/H[2] |
| JNJ-8003 | RSV L Protein | Not explicitly found | 0.29 nM (antiviral assay); 0.67 nM (polymerase assay)[3] | Not explicitly found |
| Micafungin | RSV L Protein | Binding Affinity: -14.32 kcal/mol (in silico)[4] | Not explicitly found | Not applicable |
| ALS-8112 | RSV L Protein | Not explicitly found | EC50 = 40-70 nM | Not explicitly found |
Experimental Protocols: Methodologies for Binding Pocket Validation
Detailed methodologies for the key experiments cited in the validation of the this compound binding pocket are outlined below. These protocols provide a foundation for reproducing and building upon these findings.
Resistance Profiling
This technique is crucial for identifying the putative binding site of an inhibitor by selecting for viral mutations that confer resistance.
Methodology:
-
Virus Propagation: A recombinant RSV expressing a reporter gene (e.g., mKate) is serially passaged in cell culture (e.g., HEp-2 cells).
-
Dose Escalation: The virus is cultured in the presence of sub-lethal concentrations of the inhibitor (e.g., AVG-158 or this compound). The concentration of the inhibitor is gradually increased in subsequent passages as the virus adapts.
-
Selection of Resistant Virus: Virus populations are considered adapted when they can tolerate inhibitor concentrations exceeding the original EC50 value by over 100-fold.
-
Genotypic Analysis: The genomes of the resistant viral populations are sequenced to identify mutations, particularly within the target protein (in this case, the L protein).
-
Confirmation of Resistance: The identified mutations are introduced into a wild-type recombinant virus, and the resistance to the inhibitor is confirmed through dose-response inhibition assays.
In Vitro RdRp Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral polymerase.
Methodology:
-
Purification of Polymerase Complex: The RSV L and P proteins are co-expressed (e.g., in insect cells using a baculovirus system) and the L-P complex is purified.
-
Reaction Mixture Preparation: The reaction includes the purified L-P complex, a synthetic RNA template (e.g., a short primer/template RNA pair or a promoter sequence), ribonucleoside triphosphates (NTPs), and a radiolabeled NTP (e.g., [α-³²P]GTP).
-
Inhibition Assay: The compound of interest (e.g., this compound) is added to the reaction mixture at varying concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The radiolabeled RNA products are visualized by autoradiography or phosphorimaging, and the band intensities are quantified to determine the extent of inhibition and calculate the IC50 value.[5][6][7]
Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions and determine binding kinetics and affinity.[8][9][10]
Methodology:
-
Biosensor Preparation: A biosensor tip is coated with a molecule that can capture the ligand of interest. For small molecule analysis, a common approach is to use streptavidin-coated biosensors to capture a biotinylated form of the target protein.
-
Ligand Immobilization: The purified target protein (e.g., RSV L protein or a relevant fragment) is immobilized onto the biosensor surface.
-
Baseline Establishment: The biosensor with the immobilized ligand is dipped into a buffer-only solution to establish a stable baseline.
-
Association: The biosensor is then moved to a solution containing the small molecule analyte (e.g., this compound) at various concentrations. The binding of the analyte to the immobilized ligand causes a change in the optical thickness at the biosensor surface, which is measured in real-time.
-
Dissociation: After the association phase, the biosensor is moved back to the buffer-only solution, and the dissociation of the analyte from the ligand is monitored.
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using appropriate binding models (e.g., 1:1 binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).[1][11]
Photoaffinity Labeling
This technique uses a photo-reactive version of the ligand to covalently crosslink to its binding partner upon UV irradiation, allowing for the identification of amino acid residues in close proximity to the binding site.[12][13]
Methodology:
-
Synthesis of Photoaffinity Probe: A photo-reactive moiety (e.g., a phenylazide or benzophenone) and often a reporter tag (e.g., biotin or a clickable alkyne) are chemically incorporated into the structure of the inhibitor (e.g., this compound).
-
Binding and Crosslinking: The purified target protein is incubated with the photoaffinity probe to allow for binding. The mixture is then irradiated with UV light of a specific wavelength to activate the photo-reactive group, leading to covalent bond formation with nearby amino acid residues.
-
Proteolytic Digestion: The covalently labeled protein is proteolytically digested into smaller peptides (e.g., using trypsin).
-
Enrichment of Labeled Peptides: If a reporter tag was included, the tagged peptides are enriched from the complex mixture (e.g., using streptavidin beads for biotinylated peptides).
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by mass spectrometry (MS/MS) to determine their amino acid sequence and identify the specific residue(s) that are crosslinked to the photoaffinity probe.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the validation of the this compound binding pocket.
Caption: Experimental workflow for this compound binding pocket validation.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. med.emory.edu [med.emory.edu]
- 8. gatorbio.com [gatorbio.com]
- 9. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 10. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
The Disconnect Between Benchtop and Biology: Correlating AVG-233's In Vitro Promise with In Vivo Performance
A deep dive into the preclinical data of AVG-233, a novel respiratory syncytial virus (RSV) inhibitor, reveals a compelling narrative of potent in vitro activity that did not initially translate to in vivo efficacy. This guide dissects the in vitro to in vivo correlation of this compound, comparing its performance with its structurally related, more efficacious analog, AVG-388, and other notable anti-RSV agents. Through a detailed examination of experimental data and methodologies, we illuminate the critical role of metabolic stability in antiviral drug development.
Executive Summary
This compound emerged as a promising lead compound, demonstrating nanomolar potency against a spectrum of clinical RSV isolates in cell-based assays.[1] Its mechanism of action, the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRp), positions it as a direct-acting antiviral with a high barrier to resistance. However, despite favorable oral bioavailability, in vivo studies in a mouse model of RSV infection revealed a disappointing lack of efficacy. This guide will explore the subsequent research that identified rapid metabolism in lung tissue as the primary culprit for this in vitro-in vivo disconnect and how this challenge was overcome with the development of AVG-388.
In Vitro Activity: A Tale of Potent Inhibition
This compound demonstrated robust antiviral activity in multiple in vitro systems, effectively inhibiting RSV replication in both established cell lines and primary human airway epithelial cells.[1] This potency is attributed to its specific targeting of the RSV L protein, a key component of the viral replication machinery.
Comparative In Vitro Activity of RSV Inhibitors
| Compound | Target | Assay Type | Cell Line | EC50 | IC50 | CC50 | Selectivity Index (SI) |
| This compound | RdRp (L protein) | Plaque Reduction | HEp-2 | 0.14-0.31 µM | >200 µM | >1660 | |
| RdRp activity | ~39 µM | ||||||
| AVG-388 | RdRp (L protein) | Plaque Reduction | HEp-2 | Potent (specific value not publicly available) | High | ||
| AZ-27 | RdRp (L protein) | ELISA | HEp-2 | 10 nM | >50 µM | >5000 | |
| MDT-637 | Fusion (F protein) | qPCR | HEp-2 | 1.42 ng/mL (~2.8 nM) | High | ||
| Ribavirin | Viral RNA synthesis | Plaque Reduction | HEp-2 | 3-10 µg/mL (~12-41 µM) | >80 µg/mL | >8 |
In Vivo Efficacy: The Metabolic Hurdle
Initial in vivo evaluations of this compound in BALB/c mice, the standard model for RSV infection, failed to demonstrate a significant reduction in lung viral titers, even at high doses.[1] This starkly contrasted with its potent in vitro profile.
Comparative In Vivo Efficacy of AVG Compounds
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction (log10 PFU/g lung) | Key Finding |
| This compound | BALB/c mice | Up to 200 mg/kg, oral, twice daily | Not significant | Rapid metabolism in mouse lung microsomes.[1] |
| AVG-388 | BALB/c mice | 50 mg/kg, oral, twice daily | ~1.3 | Overcame metabolic liability of this compound.[2] |
The lack of in vivo activity of this compound was attributed to its rapid metabolism by enzymes present in mouse lung microsomes. This metabolic instability prevented the compound from reaching and maintaining therapeutic concentrations at the primary site of infection.
Bridging the Gap: The Rise of AVG-388
The scientific journey from the disappointing in vivo results of this compound to the success of AVG-388 is a testament to the power of medicinal chemistry and a deep understanding of drug metabolism. By identifying the metabolic liabilities of this compound, researchers were able to rationally design a new analog, AVG-388, with improved metabolic stability. This modification, while preserving the potent in vitro antiviral activity, led to a significant enhancement in in vivo efficacy, demonstrating a clear reduction in viral load in the lungs of infected mice.[2][3]
Experimental Protocols
In Vitro RSV RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay assesses the ability of a compound to directly inhibit the enzymatic activity of the RSV polymerase.
Materials:
-
Purified recombinant RSV L-P protein complex
-
Synthetic RNA template and primer
-
Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NTPs)
-
Test compounds (e.g., this compound)
-
Denaturing polyacrylamide gels
-
Phosphorimager system
Procedure:
-
The RSV L-P complex is incubated with the RNA template/primer in the reaction buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.
-
The reaction is initiated by the addition of the nucleotide mix, including the radiolabeled nucleotide.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 2 hours).
-
The reaction is stopped by the addition of a stop buffer containing EDTA.
-
The RNA products are purified and separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen.
-
The amount of radiolabeled RNA product is quantified using a phosphorimager system.
-
The IC50 value, the concentration of the compound that inhibits 50% of the RdRp activity, is calculated by plotting the percentage of inhibition against the compound concentration.[4][5][6]
In Vivo Mouse Model of RSV Infection
This model is used to evaluate the efficacy of antiviral compounds in a living organism.
Materials:
-
BALB/c mice (typically 6-8 weeks old)
-
RSV A2 strain
-
Test compounds (e.g., this compound, AVG-388) formulated for oral administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Plaque assay reagents
Procedure:
-
Mice are anesthetized and intranasally inoculated with a defined dose of RSV.
-
Treatment with the test compound or vehicle is initiated at a specified time point relative to infection (e.g., 2 hours post-infection for therapeutic evaluation).
-
The compound is administered orally, typically twice daily, for a set duration (e.g., 4 days).
-
At the end of the treatment period, mice are euthanized, and their lungs are harvested.
-
The lungs are homogenized, and the resulting suspension is clarified by centrifugation.
-
The viral titer in the lung homogenates is determined using a plaque assay on a susceptible cell line (e.g., HEp-2 cells).
-
The reduction in viral load in the treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.[7][8]
Visualizing the Science
RSV RdRp Inhibition by this compound
Caption: Mechanism of this compound action on the RSV replication cycle.
In Vitro to In Vivo Correlation Workflow
Caption: Workflow for correlating in vitro activity with in vivo efficacy.
References
- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. med.emory.edu [med.emory.edu]
- 7. Mouse model of respiratory syncytial virus infection to evaluate antiviral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of AVG-233 Against Respiratory Syncytial Virus (RSV) A and B Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral potency of AVG-233 against Respiratory Syncytial Virus (RSV) subtypes A and B. The information is supported by available experimental data and detailed methodologies for key assays.
This compound is a potent, orally bioavailable, small-molecule inhibitor of the RSV RNA-dependent RNA polymerase (RdRp).[1] It exhibits nanomolar activity against a range of laboratory-adapted RSV strains and clinical isolates, encompassing both major antigenic subgroups, RSV A and RSV B.[1][2][3] This broad-spectrum activity makes this compound a promising candidate for the treatment of RSV infections.
Data Presentation: In Vitro Potency of this compound
The following table summarizes the reported 50% effective concentration (EC50) values of this compound against various RSV strains. The data demonstrates the compound's potent activity in the nanomolar range across different viral isolates.
| RSV Strain/Isolate | Subtype | Cell Line / System | Assay Type | EC50 (µM) | Reference |
| RSV A2-L19F | A | Not Specified | Virus Yield Reduction | 0.31 | MedchemExpress |
| RSV Strain 2-20 | Not Specified | Not Specified | Virus Yield Reduction | 0.14 | MedchemExpress |
| RSV Clinical Isolate 718 | Not Specified | Not Specified | Virus Yield Reduction | 0.2 | MedchemExpress |
| recRSV-mKate | A | Human Airway Epithelium Organoids | Virus Yield Reduction | 0.07 | [3] |
While extensive head-to-head comparisons of this compound against a wide panel of contemporary clinical RSV A and B strains are not publicly available, the existing data consistently supports its potent efficacy against both subtypes.[1][3]
Mechanism of Action: Targeting the RSV Polymerase
This compound functions as an allosteric inhibitor of the RSV RdRp, a crucial enzyme for viral RNA synthesis.[2] The compound is believed to bind to a site at the interface of the L protein's capping, connecting, and methyltransferase (MTase) domains.[3] This binding event is thought to lock the polymerase complex in an initiation conformation, thereby preventing the structural rearrangements necessary for the elongation of the nascent RNA chain.[3]
Mechanism of this compound Inhibition of RSV RdRp.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Respiratory Syncytial Virus (RSV) stock (A and B strains)
-
This compound compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed HEp-2 cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Infect the cells with the virus-compound mixture and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C for 5-7 days until visible plaques are formed.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Plaque Reduction Assay Workflow.
Luciferase Reporter Gene Assay
This high-throughput assay utilizes a recombinant RSV expressing a luciferase reporter gene to quantify viral replication.
Materials:
-
HEp-2 cells
-
Recombinant RSV expressing luciferase (e.g., RSV-Luc)
-
This compound compound
-
Luciferase assay substrate and buffer
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed HEp-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Infect the cells with the RSV-Luc reporter virus in the presence of the different concentrations of this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
The reduction in luciferase activity corresponds to the inhibition of viral replication. Calculate the EC50 value.
In Vitro RdRp Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the RSV polymerase.
Materials:
-
Purified recombinant RSV L and P proteins
-
Synthetic RNA template and primer
-
Radionuclide-labeled nucleotide triphosphates (e.g., [α-³²P]GTP)
-
This compound compound
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Assemble the RdRp reaction mixture containing the L and P proteins, RNA template/primer, reaction buffer, and radionuclide-labeled NTPs.
-
Add serial dilutions of this compound to the reaction mixtures.
-
Initiate the reaction and incubate at 30°C for a defined period.
-
Stop the reaction and analyze the RNA products by denaturing PAGE.
-
Visualize and quantify the radiolabeled RNA products using a phosphorimager.
-
Determine the concentration of this compound that inhibits RdRp activity by 50% (IC50).[2]
Conclusion
This compound demonstrates potent in vitro activity against both RSV A and B strains by targeting the viral RNA-dependent RNA polymerase. The available data supports its further development as a broad-spectrum anti-RSV therapeutic. Further studies with larger panels of contemporary clinical isolates from both subtypes will be beneficial to fully characterize its comparative potency.
References
- 1. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AVG-233: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like AVG-233 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a potent RNA-dependent RNA polymerase (RdRp) inhibitor used in respiratory syncytial virus (RSV) research.[1] Due to the compound's potency and the limited availability of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with caution and to treat all associated waste as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective garments
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or exposure.
Quantitative Data for Disposal Planning
To facilitate an organized and compliant disposal process, the following table summarizes the key categories of this compound waste and the recommended container types.
| Waste Category | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, bench paper, pipette tips, and empty vials. | Labeled, leak-proof, puncture-resistant container lined with a chemically resistant bag. |
| Liquid Waste | Unused or expired solutions of this compound, as well as contaminated solvents and buffers. | Labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene). Do not mix incompatible waste streams. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be a direct and actionable guide for laboratory personnel.
Step 1: Waste Segregation and Collection
-
At the point of generation, immediately segregate this compound waste from non-hazardous laboratory trash.
-
Use separate, clearly labeled containers for solid, liquid, and sharps waste as detailed in the table above.
-
Ensure all container labels include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Chemical Waste").
Step 2: Container Management
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 3: Waste Pickup and Disposal
-
Do not attempt to neutralize or chemically inactivate this compound waste in the laboratory, as effective and safe methods for this specific compound are not established.
-
Arrange for the collection of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and responsible chemical handling is paramount in building a culture of trust and excellence in scientific research.
References
Essential Safety and Operational Guide for Handling AVG-233
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of AVG-233.
This document provides critical safety and logistical information for the handling and use of this compound (CAS No. 2151937-80-1), a potent, orally active RNA-dependent RNA polymerase (RdRp) inhibitor researched for its activity against the respiratory syncytial virus (RSV). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
While specific toxicological properties of this compound are not fully characterized, it is imperative to handle this compound with caution. The following personal protective equipment is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
-
Body Protection: A laboratory coat or gown must be worn to prevent skin contact.
General Hygiene and Safety Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendations, which are typically:
-
Solid form: Store at -20°C for up to two years.
-
In DMSO solution: Store at -80°C for up to six months.
Spill and Leak Procedures: In the event of a spill, immediately evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (RSV A2-L19F) | 0.31 µM | Not specified | [1] |
| EC50 (RSV strain 2-20) | 0.14 µM | Not specified | [1] |
| EC50 (RSV clinical isolate 718) | 0.2 µM | Not specified | [1] |
| IC50 (in vitro RdRP assay) | 13.7 µM - 39 µM | Purified RSV L-P complexes | [2][3] |
| Oral Bioavailability (mice) | 34% | Male CD-1 mice | [4] |
Experimental Protocols
In Vitro RSV RdRP Assay
This protocol assesses the inhibitory activity of this compound on the RSV RNA-dependent RNA polymerase.
Methodology:
-
Purify RSV L-P polymerase complexes.
-
Prepare a reaction mixture containing the purified polymerase, a synthetic RNA template/primer, and ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP).
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions at a temperature optimal for polymerase activity (e.g., 30°C) for a defined period.
-
Stop the reactions and purify the resulting RNA products.
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products by autoradiography and quantify the bands to determine the extent of RNA synthesis inhibition at different this compound concentrations.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2][3]
Cell-Based Antiviral Assay
This protocol determines the effective concentration of this compound required to inhibit RSV replication in a cellular context.
Methodology:
-
Plate susceptible host cells (e.g., HEp-2) in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with a known titer of RSV.
-
After a short adsorption period, remove the virus inoculum and add the media containing the different concentrations of this compound.
-
Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 4-5 days).
-
Assess viral replication by a suitable method, such as:
-
Plaque reduction assay: Staining the cell monolayer to visualize and count viral plaques.
-
Reporter virus assay: Using a recombinant RSV expressing a reporter gene (e.g., luciferase or a fluorescent protein) and measuring the reporter signal.
-
Immunostaining: Detecting viral antigens using specific antibodies.
-
-
Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the drug concentration.[1]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as an allosteric inhibitor of RSV RdRp.
Caption: Experimental workflow for evaluating this compound's antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
